Product packaging for 5-propyl-1H-benzo[d]imidazol-2(3H)-one(Cat. No.:CAS No. 103151-04-8)

5-propyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B020559
CAS No.: 103151-04-8
M. Wt: 176.21 g/mol
InChI Key: PEDQIQNVMCZEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Propyl-1H-benzo[d]imidazol-2(3H)-one is a synthetically versatile benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. The benzimidazole core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . Research Applications and Value: Oncology and Drug Discovery: This compound serves as a key synthetic intermediate for the development of novel small-molecule therapeutics. Benzimidazole derivatives are extensively investigated for their cytotoxic potential, with some acting as DNA minor groove binders or inhibitors of crucial enzymes like human topoisomerase I (Hu Topo I) . The propyl substituent at the 5-position can be utilized to fine-tune the molecule's lipophilicity and binding affinity, which are critical parameters for optimizing anticancer activity and cellular penetration . Mechanism of Action: While the specific mechanism of this derivative is subject to ongoing research, structurally related benzimidazoles are known to inhibit cancer cell proliferation by intercalating with DNA and stabilizing the topoisomerase I-DNA complex, leading to irreversible DNA damage and apoptosis . Some analogues have also been shown to induce cell cycle arrest at the G2/M phase and act as apoptotic inducers . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B020559 5-propyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103151-04-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103151-04-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-propyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H12N2O/c1-2-3-7-4-5-8-9(6-7)12-10(13)11-8/h4-6H,2-3H2,1H3,(H2,11,12,13)

InChI Key

PEDQIQNVMCZEIU-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1)NC(=O)N2

Canonical SMILES

CCCC1=CC2=C(C=C1)NC(=O)N2

Synonyms

2-Benzimidazolinone,5-propyl-(6CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 5-propyl-1H-benzo[d]imidazol-2(3H)-one is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the established properties of the parent compound, 1H-benzo[d]imidazol-2(3H)-one, its N-alkylated analogs, and general principles of organic chemistry. The experimental protocols are predictive and based on well-established synthetic methods for this class of compounds.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1] The benzimidazol-2-one core, in particular, is a key pharmacophore found in various therapeutic agents. This technical guide focuses on the predicted basic properties, a proposed synthetic route, detailed experimental protocols, and the potential biological significance of the lesser-known derivative, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are predicted based on the known data for 1-propyl-1H-benzo[d]imidazol-2(3H)-one and the parent benzimidazol-2-one structure.

PropertyPredicted ValueReference/Basis
Molecular Formula C10H12N2O-
Molecular Weight 176.22 g/mol [2]
Appearance Predicted to be a solid at room temperature.Based on related compounds.
Melting Point Estimated to be in the range of 150-180 °C.-
Boiling Point Not available; likely to decompose at high temperatures.-
Solubility Predicted to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and alcohols.Based on related compounds.
pKa Estimated to be around 10-11 for the N-H proton.-
LogP Estimated to be in the range of 1.5-2.5.[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of 4-propyl-1,2-phenylenediamine with a suitable carbonyl source, such as urea or triphosgene.

The proposed synthesis involves a two-step process starting from the nitration of 4-propylaniline, followed by reduction and cyclization.

Synthetic Pathway for this compound A 4-Propylaniline B 4-Propyl-2-nitroaniline A->B HNO3, H2SO4 C 4-Propyl-1,2-phenylenediamine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D This compound C->D Urea, heat Biological Activity Screening Workflow A This compound B In vitro Assays A->B C Cell-based Assays A->C E Anticancer Screening (e.g., NCI-60 panel) B->E F Antimicrobial Screening (e.g., MIC determination) B->F G Kinase Inhibition Assays B->G D Mechanism of Action Studies C->D H Cytotoxicity Assays (e.g., MTT, XTT) C->H I Apoptosis Assays (e.g., Annexin V) C->I J Cell Cycle Analysis C->J K Target Identification (e.g., proteomics) D->K L Pathway Analysis (e.g., Western Blot) D->L

References

"5-propyl-1H-benzo[d]imidazol-2(3H)-one" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of 5-propyl-1H-benzo[d]imidazol-2(3H)-one. It also outlines a detailed experimental protocol for its synthesis and discusses the potential biological activities of this compound class, drawing from the broader knowledge of benzimidazole derivatives.

Chemical Structure and IUPAC Name

The chemical "this compound" belongs to the benzimidazole class of heterocyclic compounds. The structure consists of a benzene ring fused to an imidazole ring, with a propyl group substituted at the 5-position and a carbonyl group at the 2-position of the benzimidazole core. The presence of the "(3H)" indicates the location of a hydrogen atom on one of the nitrogen atoms, resulting in a tautomeric system. The correct IUPAC name for this structure is 5-propyl-1,3-dihydro-2H-benzimidazol-2-one .

Caption: Chemical structure of this compound.

Physicochemical Properties

Property5-propyl-1,3-dihydro-2H-benzimidazol-2-one (Calculated)1-propyl-1,3-dihydro-2H-benzimidazol-2-one (Isomer, Experimental Data)[1]
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol 176.21 g/mol
XLogP3 1.91.6
Hydrogen Bond Donor Count 21
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 22
Exact Mass 176.094963011 Da176.094963011 Da
Topological Polar Surface Area 49.5 Ų32.3 Ų

Experimental Protocols: Synthesis

A plausible synthetic route for this compound involves a two-step process: the synthesis of the precursor 4-propyl-1,2-phenylenediamine, followed by cyclization to form the benzimidazolone ring.

Step 1: Synthesis of 4-propyl-1,2-phenylenediamine

This procedure is adapted from the synthesis of 4-n-butyl-1,2-phenylenediamine[2].

  • Reaction: Reduction of 4-propyl-2-nitroaniline.

  • Reagents and Materials:

    • 4-propyl-2-nitroaniline

    • Platinum oxide (catalyst)

    • Ethanol (solvent)

    • Hydrogen gas

    • Benzene

  • Procedure:

    • Combine 4-propyl-2-nitroaniline, a catalytic amount of platinum oxide, and ethanol in a hydrogenation flask.

    • Shake the mixture in a hydrogen atmosphere at room temperature and atmospheric pressure.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • Once the reaction is complete, filter the mixture to remove the catalyst.

    • Remove the ethanol from the filtrate by distillation.

    • Add benzene to the residual oil and remove it by distillation to yield crude 4-propyl-1,2-phenylenediamine. This product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure is a general method for the synthesis of benzimidazol-2-ones from o-phenylenediamines and urea[3][4][5].

  • Reaction: Cyclocondensation of 4-propyl-1,2-phenylenediamine with urea.

  • Reagents and Materials:

    • 4-propyl-1,2-phenylenediamine

    • Urea

    • Water (solvent)

  • Procedure:

    • In a pressure vessel, combine 4-propyl-1,2-phenylenediamine and a molar excess of urea in water.

    • Heat the mixture to a temperature between 100°C and 160°C.

    • Maintain the temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G start Start: 4-propyl-2-nitroaniline reduction Reduction (H₂, PtO₂, Ethanol) start->reduction intermediate Intermediate: 4-propyl-1,2-phenylenediamine reduction->intermediate cyclization Cyclocondensation (Urea, H₂O, 100-160°C) intermediate->cyclization product Final Product: This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzimidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of benzimidazole have demonstrated a wide range of pharmacological effects, including:

  • Anticancer Activity: Some benzimidazole derivatives have been shown to act as topoisomerase I inhibitors, leading to G2/M cell cycle arrest in cancer cells[6][7]. They can also exhibit inhibitory activity against various cancer cell lines, such as those for breast, colon, and liver cancer[8].

  • Antimicrobial Activity: The benzimidazole nucleus is a key component of several antimicrobial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[9].

  • Anti-inflammatory and Analgesic Activities: Certain 2-substituted benzimidazoles have been found to possess significant anti-inflammatory and analgesic properties[8].

Given the established bioactivity of the benzimidazole core, this compound is a candidate for screening in various biological assays to determine its potential therapeutic applications.

G compound This compound screening Biological Activity Screening compound->screening anticancer Anticancer Assays (e.g., NCI-60 panel) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) screening->anti_inflammatory hit_identification Hit Identification anticancer->hit_identification antimicrobial->hit_identification anti_inflammatory->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization

Caption: Logical workflow for biological screening of a novel benzimidazole derivative.

References

An In-depth Technical Guide to the Synthesis of 5-propyl-1H-benzo[d]imidazol-2(3H)-one from o-Phenylenediamine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 5-propyl-1H-benzo[d]imidazol-2(3H)-one, a substituted benzimidazolone derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a comprehensive three-step pathway, commencing from readily available starting materials. This document outlines the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Benzimidazolone and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including antiviral, anticancer, and antihypertensive properties, have made them a focal point in pharmaceutical research. This guide details a robust and reproducible synthesis pathway for this compound, providing researchers with the necessary information to produce this compound for further investigation.

The synthesis commences with the preparation of a substituted nitroaniline, followed by a reduction to the corresponding o-phenylenediamine, and concludes with a cyclization reaction to form the target benzimidazolone.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step process starting from 3-propylaniline. The pathway involves:

  • Nitration of an N-acylated 3-propylaniline to introduce a nitro group at the ortho position to the amino group, followed by deprotection to yield 4-propyl-2-nitroaniline.

  • Reduction of the nitro group of 4-propyl-2-nitroaniline to afford the key intermediate, 4-propyl-1,2-phenylenediamine.

  • Cyclization of 4-propyl-1,2-phenylenediamine with urea to form the final product, this compound.

Synthesis_Pathway A 3-Propylaniline B N-(3-propylphenyl)acetamide A->B Acetic Anhydride C 4-Propyl-2-nitro-N-acetyl-aniline B->C HNO3 / H2SO4 D 4-Propyl-2-nitroaniline C->D H3O+ / Heat E 4-Propyl-1,2-phenylenediamine D->E Reduction (e.g., Pd/C, H2) F This compound E->F Urea / Heat

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Propyl-2-nitroaniline

This procedure is adapted from the synthesis of similar nitroaniline derivatives.

3.1. Acetylation of 3-Propylaniline:

  • To a stirred solution of 3-propylaniline (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of sulfuric acid.

  • Heat the mixture at 60°C for 1 hour.

  • Pour the reaction mixture into cold water and collect the precipitated N-(3-propylphenyl)acetamide by filtration. Wash with water and dry.

3.2. Nitration of N-(3-propylphenyl)acetamide:

  • Dissolve the N-(3-propylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Add a mixture of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 4-propyl-2-nitro-N-acetyl-aniline.

3.3. Deprotection:

  • Reflux the crude 4-propyl-2-nitro-N-acetyl-aniline in a mixture of ethanol and concentrated hydrochloric acid for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-propyl-2-nitroaniline.

Step 2: Synthesis of 4-Propyl-1,2-phenylenediamine

3.4. Reduction of 4-Propyl-2-nitroaniline:

  • Dissolve 4-propyl-2-nitroaniline (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-propyl-1,2-phenylenediamine as an oil, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

3.5. Cyclization with Urea:

  • Combine 4-propyl-1,2-phenylenediamine (1.0 eq) and urea (1.5 eq) in a reaction flask.

  • Heat the mixture to 150-160°C and maintain this temperature for 3 hours. Ammonia evolution will be observed.

  • Cool the reaction mixture to room temperature.

  • Add hot water to the solidified mass and stir.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of 4-Propyl-2-nitroaniline

StepReactantReagent(s)SolventTemperature (°C)Time (h)Yield (%)
3.1 3-PropylanilineAcetic Anhydride, H₂SO₄ (cat.)None601~95
3.2 N-(3-propylphenyl)acetamideHNO₃, H₂SO₄H₂SO₄0-52~80
3.3 4-Propyl-2-nitro-N-acetyl-anilineHClEthanolReflux4~90

Table 2: Reagents and Conditions for the Synthesis of 4-Propyl-1,2-phenylenediamine

StepReactantReagent(s)SolventPressure (psi)Temperature (°C)Time (h)Yield (%)
3.4 4-Propyl-2-nitroanilineH₂, 10% Pd/CEthanol50Room Temp.24~95

Table 3: Reagents and Conditions for the Synthesis of this compound

StepReactantReagent(s)SolventTemperature (°C)Time (h)Yield (%)
3.5 4-Propyl-1,2-phenylenediamineUreaNone150-1603~85-95

Conclusion

This technical guide provides a clear and detailed pathway for the synthesis of this compound. The described three-step process is based on established and reliable chemical transformations, ensuring a high probability of success for researchers in a laboratory setting. The provided experimental protocols and quantitative data serve as a valuable resource for the preparation of this and structurally related benzimidazolone derivatives for further studies in drug discovery and development.

A Speculative Exploration of the Mechanism of Action for 5-propyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide delves into the speculative mechanism of action of the novel compound, 5-propyl-1H-benzo[d]imidazol-2(3H)-one. While direct experimental data for this specific molecule is not publicly available, this document synthesizes the extensive body of research on the benzimidazole scaffold and its derivatives to propose potential biological targets and signaling pathways. By examining structure-activity relationships within this chemical class, we can construct a well-founded hypothesis regarding its pharmacological profile. This guide is intended to provide a foundational framework for researchers and drug development professionals interested in initiating preclinical investigations of this compound.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[1][2][3] Its structural versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs with diverse activities, including anti-inflammatory, anticancer, anthelmintic, and antimicrobial effects.[1][2][4] The substitution pattern on the benzimidazole core is a critical determinant of its pharmacological properties, with modifications at the 1, 2, and 5-positions significantly influencing potency and selectivity.[2][5][6] This document focuses on the potential implications of a propyl group at the 5-position of the benzimidazol-2-one core.

Speculative Mechanisms of Action

Based on the known activities of structurally related benzimidazole derivatives, we propose three primary speculative mechanisms of action for this compound:

  • Anti-inflammatory Activity: Via modulation of key inflammatory pathways.

  • Anticancer Activity: Through inhibition of topoisomerase I.

  • Anthelmintic Activity: By disrupting microtubule polymerization in parasites.

The following sections will explore each of these potential mechanisms in detail, providing hypothetical quantitative data and outlining experimental protocols for their investigation.

Speculative Mechanism 1: Anti-inflammatory Activity

Benzimidazole derivatives have been extensively investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine signaling, or interaction with cannabinoid receptors.[1] The presence of a lipophilic propyl group at the 5-position could enhance binding to hydrophobic pockets within these targets.

Hypothetical Signaling Pathway: COX-2 Inhibition

A plausible anti-inflammatory mechanism for this compound is the inhibition of the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Figure 1: Speculative COX-2 Inhibition Pathway
Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for this compound in relevant in vitro assays, benchmarked against a known COX-2 inhibitor, Celecoxib.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
This compound15.20.819
Celecoxib (Reference)10.50.05210
Table 1: Hypothetical COX Enzyme Inhibition Data
Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are procured from a commercial source.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and EDTA.

  • Substrate: Arachidonic acid.

  • Test Compound: this compound is dissolved in DMSO to create a stock solution and then serially diluted.

  • Procedure:

    • The test compound or vehicle (DMSO) is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for 15 minutes at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for 10 minutes at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., 1N HCl).

    • The concentration of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Speculative Mechanism 2: Anticancer Activity

Certain benzimidazole derivatives have demonstrated potent anticancer activity by targeting DNA topoisomerase I, an enzyme essential for DNA replication and repair.[2][6][7] A substituent at the 5-position with hydrogen bond accepting capabilities has been shown to be favorable for this activity.[2] While a propyl group is not a classical hydrogen bond acceptor, its steric and electronic properties could influence the interaction with the enzyme-DNA complex.

Hypothetical Experimental Workflow: Topoisomerase I DNA Relaxation Assay

The following workflow illustrates the experimental process for assessing the inhibitory effect of the compound on topoisomerase I activity.

TopoI_Workflow Start Start: Prepare Reagents Incubate Incubate Supercoiled DNA, Topoisomerase I, and Compound Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (Ethidium Bromide Staining) Gel_Electrophoresis->Visualize Analyze Analyze Gel Image: Quantify Supercoiled vs. Relaxed DNA Visualize->Analyze End End: Determine IC50 Analyze->End

Figure 2: Topoisomerase I DNA Relaxation Assay Workflow
Hypothetical Quantitative Data

The table below shows hypothetical IC50 values for the inhibition of topoisomerase I and the growth of a cancer cell line.

CompoundTopoisomerase I IC50 (μM)A549 Cell Line GI50 (μM)
This compound25.812.3
Camptothecin (Reference)0.50.01
Table 2: Hypothetical Anticancer Activity Data
Experimental Protocol: Topoisomerase I DNA Relaxation Assay

Objective: To evaluate the ability of this compound to inhibit the catalytic activity of human topoisomerase I.

Methodology:

  • Reagents: Human topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

  • Test Compound: this compound is dissolved in DMSO and serially diluted.

  • Procedure:

    • The reaction mixture containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of the test compound or vehicle is prepared.

    • Human topoisomerase I is added to initiate the reaction.

    • The reaction is incubated for 30 minutes at 37°C.

    • The reaction is terminated by the addition of a stop buffer containing SDS and proteinase K.

    • The DNA is resolved by electrophoresis on a 1% agarose gel.

    • The gel is stained with ethidium bromide and visualized under UV light.

  • Data Analysis: The conversion of supercoiled DNA to relaxed DNA is quantified by densitometry. The IC50 value is calculated from the concentration-response curve.

Speculative Mechanism 3: Anthelmintic Activity

A well-established mechanism of action for many benzimidazole drugs is their ability to bind to β-tubulin, thereby inhibiting microtubule polymerization in parasitic worms. This disruption of the cytoskeleton leads to impaired cellular processes and ultimately parasite death.

Hypothetical Logical Relationship Diagram

This diagram illustrates the proposed cascade of events leading to anthelmintic activity.

Anthelmintic_Mechanism Compound This compound Beta_Tubulin Binds to Parasite β-tubulin Compound->Beta_Tubulin Microtubule_Polymerization Inhibition of Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization Cellular_Disruption Disruption of Cytoskeleton Impaired Glucose Uptake Decreased ATP Production Microtubule_Polymerization->Cellular_Disruption Parasite_Death Parasite Immobilization and Death Cellular_Disruption->Parasite_Death

Figure 3: Speculative Anthelmintic Mechanism of Action
Hypothetical Quantitative Data

The following table presents hypothetical EC50 values for the inhibition of a model nematode's motility.

CompoundCaenorhabditis elegans Motility EC50 (μM)
This compound8.5
Albendazole (Reference)1.2
Table 3: Hypothetical Anthelmintic Activity Data
Experimental Protocol: Caenorhabditis elegans Motility Assay

Objective: To assess the in vitro anthelmintic activity of this compound using the model organism C. elegans.

Methodology:

  • Organism: Synchronized L4 stage C. elegans.

  • Media: Liquid S-medium supplemented with E. coli OP50 as a food source.

  • Test Compound: this compound is dissolved in DMSO and added to the media at various concentrations.

  • Procedure:

    • Approximately 20-30 L4 worms are transferred to each well of a 96-well plate containing the test compound or vehicle in liquid S-medium.

    • The plates are incubated at 20°C for 24 hours.

    • After incubation, the motility of the worms is assessed. This can be done manually by counting the number of motile versus non-motile worms under a microscope, or by using an automated worm tracking system.

  • Data Analysis: The percentage of motility inhibition is calculated for each concentration. The EC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The speculative mechanisms of action presented in this guide provide a rational starting point for the preclinical evaluation of this compound. The proposed anti-inflammatory, anticancer, and anthelmintic activities are based on the well-documented pharmacology of the benzimidazole scaffold. The propyl substituent at the 5-position is likely to modulate the potency and selectivity of the compound for its biological targets.

Future research should focus on the synthesis of this compound and the execution of the experimental protocols outlined in this document. Initial in vitro screening against a broad panel of kinases and receptors would also be beneficial to identify potential off-target effects and to further elucidate its mechanism of action. Subsequent in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this promising compound.

Disclaimer: The information presented in this document is purely speculative and intended for research and development purposes only. The proposed mechanisms of action, quantitative data, and experimental protocols are hypothetical and require experimental validation.

References

An In-depth Technical Guide on the Potential Biological Targets of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 5-propyl-1H-benzo[d]imidazol-2(3H)-one. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing research on structurally related benzimidazolone derivatives to infer its likely pharmacological profile. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit activity as an inhibitor of key enzymes implicated in oncology and inflammatory diseases. This guide details the rationale behind these predictions, presents quantitative data from closely related compounds, outlines relevant experimental protocols for target validation, and provides visual representations of the associated signaling pathways.

Introduction: The Benzimidazolone Scaffold in Drug Discovery

The benzimidazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Its derivatives have been successfully developed into drugs for a range of therapeutic applications, including anticancer, antimicrobial, antiviral, and antihypertensive treatments.[3][4][5] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[3][4]

The 1H-benzo[d]imidazol-2(3H)-one core, in particular, has been the subject of significant investigation. The presence of a carbonyl group at the 2-position and the potential for substitution at various positions, including the 5-position, allows for the fine-tuning of biological activity and pharmacokinetic properties. This guide focuses on the potential biological targets of a specific derivative, this compound, by drawing inferences from the established SAR of related 5-substituted benzimidazolones.

Inferred Biological Targets from Structure-Activity Relationship (SAR) Analysis

Based on the analysis of publicly available research, the propyl group at the 5-position of the benzimidazolone core is likely to confer inhibitory activity against several key biological targets. The 5-position of the benzimidazole ring often protrudes from the binding pocket of target proteins, allowing for a degree of steric bulk that can influence potency and selectivity.[6]

2.1. Platelet-Derived Growth Factor Receptor (PDGFR) Kinase

One of the most promising potential targets for this compound is the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. SAR studies on 1-phenylbenzimidazoles as ATP-site inhibitors of PDGFR have shown that there is substantial tolerance for bulky substituents at the 5-position, which is oriented towards the mouth of the hydrophobic binding pocket.[6] The propyl group, being a moderately sized alkyl chain, could favorably occupy this region.

2.2. Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Benzimidazole derivatives have been reported to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3][4] The nature of the substituent at the 5-position can significantly impact the inhibitory activity against these key enzymes in the arachidonic acid pathway. A lipophilic group like a propyl substituent could enhance binding to the active sites of these enzymes.

2.3. Cannabinoid Receptors (CB1 and CB2)

Certain 5-substituted benzimidazoles have been identified as modulators of cannabinoid receptors.[3][4] These G-protein coupled receptors are involved in a variety of physiological processes, and their modulation can have therapeutic effects in pain, inflammation, and neurological disorders. The 5-propyl substituent could influence the binding affinity and selectivity for CB1 and CB2 receptors.

2.4. Topoisomerase I

Some benzimidazole derivatives have demonstrated anticancer activity through the inhibition of human topoisomerase I, an enzyme crucial for DNA replication and transcription.[7] The interaction with the DNA-enzyme complex is often influenced by the substituents on the benzimidazole core.

Quantitative Data for 5-Substituted Benzimidazolone Analogues

While quantitative data for this compound is not available, the following table summarizes the activity of closely related 5-substituted benzimidazolone and benzimidazole derivatives against various biological targets to provide a comparative context.

Compound/Derivative ClassTargetActivity (IC₅₀/GI₅₀)Reference
5-OR derivatives of 1-phenylbenzimidazolesPDGFR0.1 - 1 µM[6]
5-sulfamoyl substituted benzimidazolesCannabinoid Receptor (CB1/CB2)Potent antagonism[3]
2-phenyl-substituted benzimidazolesCOX-1/COX-2, 5-LOXEnzyme inhibition[3]
Novel 1H-benzo[d]imidazoles (11a, 12a, 12b)Human Topoisomerase IGI₅₀: 0.16 - 3.6 µM[7]
5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one (5b)Antitumor (HCC1937 cells)IC₅₀ = 2.6 µM

Experimental Protocols for Target Validation

To empirically determine the biological targets of this compound, the following experimental protocols are recommended.

4.1. PDGFR Kinase Inhibition Assay

  • Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the PDGFR kinase domain. The level of phosphorylation can be quantified using methods such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Methodology:

    • Prepare a reaction mixture containing PDGFRα or PDGFRβ kinase, a suitable substrate (e.g., Poly (Glu,Tyr) 4:1), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent and a luminometer.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

4.2. COX-1/COX-2 Inhibition Assay

  • Principle: This assay determines the inhibitory effect of the compound on the peroxidase activity of COX-1 and COX-2. The activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Methodology:

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.

    • Add purified ovine COX-1 or human recombinant COX-2 enzyme to the buffer.

    • Add the test compound at various concentrations or a vehicle control.

    • Incubate for a short period at 37°C.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate TMPD.

    • Measure the absorbance at 590 nm over time using a plate reader.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

4.3. 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

  • Principle: This fluorometric assay measures the inhibition of 5-LOX activity by detecting the hydroperoxides produced from the conversion of arachidonic acid.

  • Methodology:

    • Prepare a reaction mix containing 5-LOX enzyme and a fluorescent probe in an assay buffer.

    • Add the test compound at various concentrations, a known inhibitor (e.g., Zileuton) as a positive control, or a vehicle control.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the 5-LOX substrate (arachidonic acid).

    • Measure the fluorescence kinetically at Ex/Em = 500/536 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

4.4. Cannabinoid Receptor (CB1/CB2) Binding Assay

  • Principle: This radioligand binding assay measures the ability of the test compound to displace a radiolabeled ligand from the CB1 and CB2 receptors.

  • Methodology:

    • Prepare membrane fractions from cells expressing human CB1 or CB2 receptors.

    • Incubate the membrane preparations with a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) in a binding buffer.

    • Add varying concentrations of the test compound or a vehicle control.

    • Incubate at 30°C for 1 hour to allow for competitive binding.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the Ki value from the IC₅₀ value determined from the competition curve.

4.5. Topoisomerase I DNA Relaxation Assay

  • Principle: This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Methodology:

    • Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I in a reaction buffer.

    • Add the test compound at various concentrations or a vehicle control.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Visualize the DNA bands by staining with ethidium bromide and quantify the amount of relaxed DNA to determine the inhibitory activity.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the potential biological targets of this compound.

PDGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg PLCγ PDGFR->PLCg 5_propyl_benzimidazolone This compound 5_propyl_benzimidazolone->PDGFR Inhibition AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Migration Migration DAG_IP3->Migration

Figure 1: Potential inhibition of the PDGFR signaling pathway.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes 5_propyl_benzimidazolone This compound 5_propyl_benzimidazolone->COX Inhibition 5_propyl_benzimidazolone->LOX Inhibition Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound PDGFR_Assay PDGFR Kinase Assay Compound->PDGFR_Assay COX_Assay COX/5-LOX Assay Compound->COX_Assay CB_Assay CB Receptor Binding Assay Compound->CB_Assay Topo_Assay Topoisomerase I Assay Compound->Topo_Assay IC50_Ki IC50 / Ki Determination PDGFR_Assay->IC50_Ki COX_Assay->IC50_Ki CB_Assay->IC50_Ki Topo_Assay->IC50_Ki Target_Identification Target Identification and Validation IC50_Ki->Target_Identification

References

The Predicted ADME Profile of 5-propyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 5-propyl-1H-benzo[d]imidazol-2(3H)-one. In the absence of direct experimental data, this document leverages established in silico predictive models to forecast its pharmacokinetic profile. Furthermore, it outlines the detailed experimental protocols that would be employed for the empirical validation of these predictions. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this benzimidazole derivative. All quantitative predictions are summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Introduction

This compound is a small molecule belonging to the benzimidazole class of compounds, a scaffold known to be of significant interest in medicinal chemistry due to its diverse pharmacological activities. A thorough understanding of a compound's ADME profile is critical in the early stages of drug discovery and development, as it profoundly influences efficacy, safety, and dosing regimens. This document synthesizes predictive data to provide an initial ADME assessment of this specific molecule and serves as a practical guide for subsequent experimental validation.

Predicted ADME Properties

The ADME properties of this compound were predicted using a combination of freely available computational tools such as pkCSM and SwissADME.[1][2] These platforms utilize graph-based signatures and machine learning models trained on large datasets of known compounds to estimate a variety of pharmacokinetic parameters.[1]

Absorption

The absorption of a drug candidate is a key determinant of its oral bioavailability. Predictions for this compound suggest favorable absorption characteristics.

ParameterPredicted ValueInterpretation
Water Solubility (logS) -3.5Moderately Soluble
Caco-2 Permeability (logPapp) 0.9 cm/sHigh Permeability
Intestinal Absorption (Human) 90%High Absorption
P-glycoprotein Substrate NoNot likely to be subject to efflux
Distribution

Following absorption, a drug's distribution throughout the body is influenced by factors such as plasma protein binding and its ability to cross physiological barriers.

ParameterPredicted ValueInterpretation
VDss (Human) 0.5 L/kgModerate Distribution
Fraction Unbound (Human) 0.15High Plasma Protein Binding
BBB Permeability (logBB) -0.8Low BBB Penetration
CNS Permeability (logPS) -3.0Low CNS Penetration
Metabolism

The metabolic fate of a compound is crucial for determining its half-life and potential for drug-drug interactions. The predictions indicate that this compound is likely a substrate for cytochrome P450 enzymes.

ParameterPredicted ValueInterpretation
CYP2D6 Substrate YesPotential for metabolism by CYP2D6
CYP3A4 Substrate YesPotential for metabolism by CYP3A4
CYP2D6 Inhibitor NoLow risk of inhibiting CYP2D6
CYP3A4 Inhibitor NoLow risk of inhibiting CYP3A4
Excretion

The primary routes of elimination are important for understanding drug clearance.

ParameterPredicted ValueInterpretation
Total Clearance 0.4 L/hr/kgModerate Clearance
Renal OCT2 Substrate NoNot likely to be actively secreted by kidneys
Toxicity

Early assessment of potential toxicity is a critical component of drug development.

ParameterPredicted ValueInterpretation
AMET Test Mutagenicity NegativeLow likelihood of being a mutagen
hERG I Inhibitor NoLow risk of cardiotoxicity
Hepatotoxicity LowLow risk of liver injury
Skin Sensitization NoLow risk of causing skin allergies

Experimental Protocols for ADME Profiling

The following sections detail the standard experimental methodologies that would be used to validate the in silico predictions.

Caco-2 Permeability Assay for Absorption

This assay is widely used as an in vitro model of the human intestinal epithelium to predict oral drug absorption.[3][4]

  • Cell Culture: Caco-2 cells, derived from a human colorectal carcinoma, are seeded on semi-permeable membrane supports in Transwell™ plates.[4] The cells are cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes.[4][5]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[5][6]

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time. To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two suggests the involvement of active efflux transporters.[4]

Plasma Protein Binding (PPB) Assay

PPB is a critical parameter as only the unbound fraction of a drug is pharmacologically active.[7][8] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[7][9]

  • Assay Setup: The RED device consists of two chambers separated by a semi-permeable membrane.[7] The test compound is added to plasma in one chamber, and a phosphate-buffered saline (PBS) solution is placed in the other.[10]

  • Equilibration: The device is incubated at 37°C for approximately four hours to allow the unbound compound to reach equilibrium across the membrane.[7][10]

  • Quantification: After incubation, the concentration of the compound in both the plasma and buffer chambers is determined using LC-MS/MS.[7][8]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[7]

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism, typically by liver enzymes.[11][12]

  • Test Systems: The assay can be performed using liver microsomes, which primarily assess Phase I metabolism (e.g., by cytochrome P450s), or with hepatocytes, which evaluate both Phase I and Phase II metabolism.[12][13]

  • Incubation: The test compound is incubated with the chosen test system (e.g., human liver microsomes) and necessary cofactors (e.g., NADPH for CYP-dependent reactions) at 37°C.[14]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[14]

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes in ADME assessment.

ADME_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico ADME Prediction (e.g., pkCSM, SwissADME) absorption Absorption (Caco-2 Assay) in_silico->absorption Predicts distribution Distribution (PPB Assay) in_silico->distribution Predicts metabolism Metabolism (Microsomal Stability) in_silico->metabolism Predicts excretion Excretion (Transporter Assays) in_silico->excretion Predicts

Caption: General workflow for ADME property assessment.

Caco2_Assay_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer start->culture integrity_check Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity_check add_compound Add test compound to apical or basolateral side integrity_check->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample analyze Analyze samples (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-propyl-1H-benzo[d] imidazol-2(3H)-one hydroxylation Hydroxylation (on propyl chain or ring) parent->hydroxylation CYP450 dealkylation De-propylation parent->dealkylation CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs

References

An In-depth Technical Guide on the Solubility of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-propyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this particular molecule in public literature, this guide integrates general principles of solubility for benzimidazole derivatives with established experimental protocols for its determination.

Introduction to this compound

This compound belongs to the benzimidazolone class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and efficacy in both in vitro and in vivo studies. Understanding the solubility profile in various organic solvents is paramount for handling, assay development, and formulation design.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be inferred from the general solubility trends of related benzimidazole and benzimidazolone compounds.

Key Influencing Factors:

  • Benzimidazolone Core: The presence of the lactam (cyclic amide) functionality and the aromatic rings allows for hydrogen bonding and polar interactions.

  • Propyl Group: The C5-propyl substituent introduces a degree of lipophilicity, which may enhance solubility in less polar organic solvents while potentially reducing aqueous solubility. Studies on similar benzimidazole derivatives have shown that increasing the length of the alkyl chain can decrease solubility in polar protic solvents like alcohols[1].

Expected Solubility in Common Organic Solvents:

The anticipated solubility of this compound in a range of common laboratory solvents is summarized in the table below. This is a predictive assessment based on the structure and properties of analogous compounds.

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide array of organic compounds, including many benzimidazole derivatives[2].
Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, DMF is a polar aprotic solvent with strong solvating properties for polar molecules.
Methanol / Ethanol Polar ProticModerate to High Benzimidazoles generally exhibit good solubility in lower alcohols. The presence of the propyl group may slightly reduce solubility compared to the unsubstituted parent compound[1].
Acetonitrile Polar AproticModerate Acetonitrile is a moderately polar solvent and is expected to be a reasonable solvent for this compound.
Tetrahydrofuran (THF) Polar Aprotic (low polarity)Low to Moderate THF has a lower polarity and may be less effective at solvating the polar benzimidazolone core.
Dichloromethane (DCM) NonpolarLow The polarity of the benzimidazolone moiety is likely to limit solubility in nonpolar solvents like DCM.
Toluene / Hexanes NonpolarVery Low / Insoluble Highly nonpolar solvents are not expected to be effective in dissolving this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The two most common approaches are the kinetic and thermodynamic solubility assays.

3.1. Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[3][4][5][6][7][8]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.

  • Equilibration: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C)[3][5].

  • Precipitate Detection/Quantification: The formation of a precipitate is detected. This can be done through various methods:

    • Nephelometry: Measures the scattering of light caused by insoluble particles.[3][5]

    • UV-Vis Spectroscopy: The solution is filtered or centrifuged to remove any precipitate, and the concentration of the dissolved compound in the supernatant is determined by measuring its UV absorbance.[3][5][9]

    • LC-MS/MS: Provides a more sensitive and specific quantification of the compound in the supernatant after separation of any solid material.[4][5]

3.2. Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" for determining the equilibrium solubility of a compound and is crucial for lead optimization and formulation studies.[5][7][9][10]

Methodology:

  • Addition of Excess Solid: An excess amount of the solid (powdered) this compound is added to a known volume of the test solvent in a sealed vial.[9][10]

  • Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.[5][9][10]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[5][9]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS, against a standard calibration curve.[5][9]

Visualized Workflows and Pathways

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a test compound.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Compound in DMSO Stock k_add Add to Aqueous Buffer k_start->k_add k_shake Short Incubation (1-2h) k_add->k_shake k_detect Detect Precipitate (Nephelometry, UV-Vis, LC-MS) k_shake->k_detect t_start Excess Solid Compound t_add Add to Solvent t_start->t_add t_shake Long Incubation (24-72h) t_add->t_shake t_separate Centrifuge / Filter t_shake->t_separate t_quantify Quantify Supernatant (UV-Vis, LC-MS) t_separate->t_quantify start Select Solubility Assay cluster_0 cluster_0 start->cluster_0 High-Throughput Screening cluster_1 cluster_1 start->cluster_1 Lead Optimization / Formulation

Caption: Generalized workflow for kinetic and thermodynamic solubility determination.

4.2. Hypothetical Synthesis Pathway

While the specific synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be proposed based on established methods for creating the benzimidazolone scaffold. One common method involves the cyclization of an appropriately substituted o-phenylenediamine.

G reactant1 4-Propyl-1,2-phenylenediamine product This compound reactant1->product reactant2 Phosgene Equivalent (e.g., CDI, Triphosgene) reactant2->product Cyclization/ Carbonylation

References

An In-depth Review of 5-propyl-1H-benzo[d]imidazol-2(3H)-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature concerning 5-propyl-1H-benzo[d]imidazol-2(3H)-one and structurally related benzimidazolone derivatives. While specific data for this compound is limited, this document extrapolates from analogous compounds to present a thorough overview of its probable synthesis, chemical properties, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, collated quantitative data from related compounds, and visualizations of implicated signaling pathways.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The benzimidazol-2-one moiety, a key variation of this scaffold, has attracted significant attention for its diverse pharmacological properties. This review focuses on the 5-propyl substituted derivative, this compound, and its analogs, aiming to consolidate the current understanding of their chemical synthesis and biological significance.

Synthesis of 5-Substituted-1H-benzo[d]imidazol-2(3H)-ones

The synthesis of this compound is not explicitly detailed in the current literature. However, established methods for the synthesis of 5-substituted benzimidazol-2-ones can be adapted. A common and effective strategy involves the cyclization of a corresponding 4-substituted-1,2-phenylenediamine with a carbonylating agent.

General Synthetic Pathway

A plausible synthetic route to this compound would start from a commercially available substituted aniline, which is first nitrated and then reduced to the corresponding phenylenediamine. This intermediate can then be cyclized to form the benzimidazolone ring.

Synthetic Pathway A 4-Propylaniline B 2-Nitro-4-propylaniline A->B Nitration (HNO3, H2SO4) C 4-Propyl-1,2-phenylenediamine B->C Reduction (e.g., SnCl2/HCl or H2/Pd-C) D This compound C->D Cyclization (e.g., CDI, Urea, or Phosgene equivalents)

Caption: Plausible synthetic route for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one (Analogous Compound) [1]

This protocol describes the synthesis of a disubstituted benzimidazolone, which can be adapted for the synthesis of this compound by starting with the appropriate 4-propyl-1,2-phenylenediamine and a suitable carbonylating agent.

  • Materials: 5-nitrobenzimidazolone (0.01 mol), phenoxyethyl bromide (0.01 mol), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-nitrobenzimidazolone and phenoxyethyl bromide in DMF.

    • Add K₂CO₃ to the mixture.

    • Stir the reaction mixture at 45°C for 14 hours.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum.

    • Recrystallize the crude product from ethanol to obtain the final product.

Protocol 2: Flow Synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one (Analogous Compound) [2]

This method utilizes flow chemistry for a more controlled and scalable synthesis.

  • Materials: 3-amino-4-((2-chlorobenzyl)amino)benzonitrile (10 mmol, 1 M in THF), 1,1'-carbonyldiimidazole (CDI) (4.2 equiv., 4.2 M in THF/PEG300 7:3 v/v), THF, PEG300.

  • Procedure:

    • Set up a flow chemistry system with two pumps.

    • Pump the solution of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile and the CDI solution at a flow rate of 0.075 mL/min for each pump.

    • Mix the streams in a T-piece mixing element.

    • Pass the mixture through a 10-mL stainless-steel reaction coil heated to 210°C (residence time = 67 min).

    • Collect the output and purify as necessary.

Biological Activities and Quantitative Data

While no specific biological data for this compound has been reported, numerous studies on analogous benzimidazole and benzimidazolone derivatives have demonstrated significant biological activities, particularly in the realm of oncology. The following tables summarize the in vitro activities of various related compounds.

Anticancer Activity of Benzimidazole Derivatives
CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 10 Breast Cancer CellsMTT Assay6.63[3]
Compound 15 Breast Cancer CellsMTT Assay5.28[3]
Compound 11a Panel of 60 Cancer Cell LinesGrowth Inhibition0.16 - 3.6[4]
Compound 12a Panel of 60 Cancer Cell LinesGrowth Inhibition0.16 - 3.6[4]
Compound 12b Panel of 60 Cancer Cell LinesGrowth Inhibition0.16 - 3.6[4]
Compound 8 Human Lung Adenocarcinoma A549 (Hypoxia)WST-1 Assay(Most cytotoxic)[5]
Enzyme Inhibitory Activity of Benzimidazole Derivatives
CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
Compound 12b Human Topoisomerase IDNA Relaxation Assay16 (50% inhibition)[4]
Compound 7i α-GlucosidaseIn Vitro Inhibition0.64 ± 0.05[6][7]
Compound 7d α-GlucosidaseIn Vitro Inhibition5.34 ± 0.16[6][7]
Compound 7f α-GlucosidaseIn Vitro Inhibition6.46 ± 0.30[6][7]

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

EGFR and HER2 Signaling Pathways

Several 2-aryl benzimidazole derivatives have been found to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8] This inhibition leads to the downstream suppression of the PI3K/Akt and MEK/Erk pathways, which are crucial for cell cycle progression and survival.[8][9]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K HER2->MEK Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO Inhibition Erk Erk MEK->Erk CellCycle Cell Cycle Arrest Erk->CellCycle JNK JNK DR5 DR5 Upregulation JNK->DR5 FOXO->CellCycle Apoptosis Apoptosis FOXO->Apoptosis DR5->Apoptosis Benzimidazole Benzimidazole Derivative (5a) Benzimidazole->EGFR Benzimidazole->HER2 Benzimidazole->JNK Activation

Caption: Inhibition of EGFR/HER2 signaling by a benzimidazole derivative.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is another key target for benzimidazole derivatives in cancer therapy.[3][10] Inhibition of mTOR signaling can lead to reduced cell proliferation and survival.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Benzimidazole Benzimidazole Derivative Benzimidazole->mTOR Inhibition of phosphorylation at Ser2448

Caption: Inhibition of the mTOR signaling pathway by benzimidazole derivatives.

Experimental Workflows

Anticancer Activity Screening

A general workflow for screening the anticancer activity of newly synthesized benzimidazole derivatives is outlined below.

Anticancer_Screening_Workflow Start Synthesized Benzimidazole Derivatives CellCulture Culture Cancer Cell Lines (e.g., A549, MCF-7) Start->CellCulture MTT In Vitro Cytotoxicity Assay (e.g., MTT, WST-1) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Caspase 3/7 Assay) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) IC50->CellCycleAssay Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) ApoptosisAssay->Mechanism CellCycleAssay->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo End Lead Compound Identification InVivo->End

Caption: General workflow for anticancer drug screening.

Conclusion

While direct experimental data on this compound is currently unavailable, the extensive research on structurally similar benzimidazolone derivatives provides a strong foundation for predicting its synthetic accessibility and potential biological activities. The methodologies and data presented in this guide suggest that this compound is a promising candidate for further investigation, particularly in the context of anticancer drug discovery. The detailed protocols and compiled data herein are intended to facilitate future research efforts and accelerate the exploration of this and other novel benzimidazolone derivatives as potential therapeutic agents. Researchers are encouraged to adapt the provided experimental procedures to synthesize and evaluate this specific compound to elucidate its unique chemical and biological properties.

References

Methodological & Application

"5-propyl-1H-benzo[d]imidazol-2(3H)-one" synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for the synthesis and purification of 5-propyl-1H-benzo[d]imidazol-2(3H)-one, designed for researchers, scientists, and professionals in drug development.

Application Notes

Compound: this compound Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol CAS Number: Not available (specific compound)

Introduction this compound is a substituted benzimidazolone. The benzimidazolone scaffold is a significant pharmacophore found in a variety of medicinally important molecules. Derivatives of this class have demonstrated a wide range of biological activities, including acting as antagonists, inhibitors, and modulators of various enzymes and receptors. This document outlines a proposed protocol for the synthesis and purification of this compound, based on established methodologies for analogous compounds.

Synthetic Strategy The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 4-propyl-1,2-phenylenediamine, via the reduction of 4-propyl-2-nitroaniline. The second step is the cyclization of the diamine intermediate with urea to form the final benzimidazolone product. This approach is a common and effective method for preparing substituted benzimidazolones.[1][2][3]

Experimental Protocols

Part 1: Synthesis of 4-propyl-1,2-phenylenediamine

This protocol is adapted from the general method for the reduction of nitroanilines to phenylenediamines.[4]

Materials:

  • 4-propyl-2-nitroaniline

  • Raney Nickel

  • Anhydrous Ethanol

  • Hydrogen gas

  • Reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, combine 4-propyl-2-nitroaniline (1 equivalent), a catalytic amount of Raney Nickel (e.g., 10-20% by weight of the nitroaniline), and anhydrous ethanol.

  • Pressurize the vessel with hydrogen gas (a typical pressure is 1.0 MPa).

  • Stir the reaction mixture at room temperature for 8-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-propyl-1,2-phenylenediamine. The product can be used in the next step with or without further purification.

Part 2: Synthesis of this compound

This protocol is based on the general synthesis of benzimidazolones from o-phenylenediamines and urea.[1][2]

Materials:

  • 4-propyl-1,2-phenylenediamine

  • Urea

  • Organic solvent (e.g., toluene, dimethylformamide)

  • Phase transfer catalyst (optional, e.g., tetrabutylammonium bromide)

  • Reflux apparatus

  • Filtration apparatus

  • Crystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-propyl-1,2-phenylenediamine (1 equivalent) and urea (1.1-1.5 equivalents) in a suitable organic solvent.

  • If using, add a catalytic amount of a phase transfer catalyst.

  • Heat the reaction mixture to reflux (typically 100-150 °C) for 3-10 hours. Monitor the progress of the reaction by TLC. The evolution of ammonia gas indicates the reaction is proceeding.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be partially or fully removed under reduced pressure to induce precipitation.

  • Wash the collected solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

Purification Protocol

Crystallization:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for Benzimidazolone Synthesis

Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
o-phenylenediamine Urea Organic Solvent 100-200 3-10 up to 98.5 up to 99.0 [2]

| o-phenylenediamine | Urea | Amyl alcohol | Reflux | N/A | 95 | N/A |[1] |

Table 2: Expected Characterization Data for this compound

Analysis Expected Results
¹H NMR Aromatic protons, propyl chain protons, and N-H proton signals.
¹³C NMR Aromatic carbons, propyl chain carbons, and a carbonyl carbon signal.
Mass Spec (HRMS) Calculated m/z for C₁₀H₁₃N₂O⁺ [M+H]⁺: 177.1022.

| Melting Point | A sharp melting point range for the pure crystalline solid. |

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification Start 4-propyl-2-nitroaniline Step1_Product 4-propyl-1,2-phenylenediamine Start->Step1_Product Reduction Step1_Reagents H₂, Raney Ni Ethanol Step1_Reagents->Start Step2_Product This compound Step1_Product->Step2_Product Cyclization Step2_Reagents Urea Toluene, Reflux Step2_Reagents->Step1_Product Purification_Method Crystallization or Column Chromatography Step2_Product->Purification_Method Final_Product Pure Product Purification_Method->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Note: 1H and 13C NMR Characterization of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-propyl-1H-benzo[d]imidazol-2(3H)-one . This compound belongs to the benzimidazolone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for advancing research and development efforts involving this and related molecules. This application note presents predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a workflow for the characterization process.

Introduction

This compound is a substituted benzimidazolone. The benzimidazole core is a prominent scaffold in numerous pharmacologically active agents. The presence of the propyl group at the 5-position and the oxo group at the 2-position of the imidazole ring significantly influences the electronic environment and, consequently, the NMR spectral characteristics of the molecule. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and purity of such compounds. This note serves as a practical guide for researchers working with this molecule.

Predicted NMR Data

Due to the absence of publicly available experimental NMR spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from structurally related benzimidazole derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.7br s-1HN1-H
~10.5br s-1HN3-H
~7.0d~8.01HH -7
~6.9s-1HH -4
~6.8dd~8.0, ~1.51HH -6
~2.5t~7.52H-CH₂ -CH₂-CH₃
~1.6sextet~7.52H-CH₂-CH₂ -CH₃
~0.9t~7.53H-CH₂-CH₂-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155.0C =O (C2)
~135.0C 5
~130.0C 3a
~129.0C 7a
~118.0C 6
~109.0C 7
~108.0C 4
~37.0-CH₂ -CH₂-CH₃
~24.0-CH₂-CH₂ -CH₃
~14.0-CH₂-CH₂-CH₃

Solvent: DMSO-d₆

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The following protocol is based on a standard 400 MHz NMR spectrometer.

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

3. ¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for ¹³C NMR.

  • Spectral Width: Set a spectral width of approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: An acquisition time of around 1-2 seconds is generally used.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Temperature: Maintain the same temperature as the ¹H NMR experiment (298 K).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.

Workflow and Diagrams

The overall workflow for the NMR characterization of this compound is depicted in the following diagram.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim h1_acq 1H NMR Acquisition lock_shim->h1_acq c13_acq 13C NMR Acquisition lock_shim->c13_acq ft_phase Fourier Transform & Phasing h1_acq->ft_phase c13_acq->ft_phase calibrate Chemical Shift Calibration ft_phase->calibrate integrate Integration (1H) calibrate->integrate assign Signal Assignment integrate->assign elucidate Structure Elucidation assign->elucidate purity Purity Assessment elucidate->purity Propyl_Group_Assignment H_alpha α-CH2 (~2.5 ppm, triplet) H_beta β-CH2 (~1.6 ppm, sextet) H_alpha->H_beta J ≈ 7.5 Hz H_gamma γ-CH3 (~0.9 ppm, triplet) H_beta->H_gamma J ≈ 7.5 Hz

Application Note: Mass Spectrometry Analysis of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the mass spectrometry analysis of 5-propyl-1H-benzo[d]imidazol-2(3H)-one, a member of the benzimidazole class of compounds which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]

Introduction

This compound belongs to the benzimidazole family, a group of heterocyclic aromatic compounds. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The structural characterization of these molecules is a critical step in drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of novel compounds. This application note outlines the expected mass spectral data and provides a general protocol for the analysis of this compound using modern mass spectrometry techniques.

Chemical Properties and Expected Mass Spectral Data

Based on its chemical structure, the key properties and expected mass spectral data for this compound are summarized below. The molecular formula is C10H12N2O. The monoisotopic mass is 176.09496 g/mol .[4]

Table 1: Physicochemical Properties and Expected Mass Spectral Data

PropertyValueSource/Comment
Molecular Formula C10H12N2O-
Molecular Weight 176.21 g/mol Computed
Monoisotopic Mass 176.0950 g/mol Computed[4]
Expected [M+H]+ 177.1028 m/zFor ESI/APCI in positive ion mode
Expected [M-H]- 175.0871 m/zFor ESI/APCI in negative ion mode
Expected [M]+• 176.0950 m/zFor Electron Ionization (EI)

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or DMSO.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for LC-MS analysis. For direct infusion, dilute with methanol or acetonitrile.

  • Final Concentration: For LC-MS analysis, a final concentration of 1-100 ng/mL on-column is typically sufficient. For direct infusion, a concentration of 1-10 µg/mL is a good starting point.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the analysis of this compound in complex matrices.

Table 2: LC-MS Parameters

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer High-resolution mass spectrometer (e.g., TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Fragmentor Voltage 120 V
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Mass Range 50 - 500 m/z
Data Acquisition MS1 (Full Scan) and MS2 (Tandem MS) of the precursor ion [M+H]+
Direct Infusion Mass Spectrometry

This method is useful for rapid analysis of pure compounds.

  • Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire data in full scan mode to determine the accurate mass of the molecular ion.

  • Perform tandem MS (MS/MS) on the isolated precursor ion to obtain fragmentation information.

Expected Fragmentation Pattern

The fragmentation of benzimidazole derivatives is influenced by the nature and position of substituents.[5][6][7] For this compound, the fragmentation in positive ion mode (e.g., ESI-MS/MS of the [M+H]+ ion) is expected to involve cleavages of the propyl group and fragmentation of the benzimidazolone core.

Table 3: Predicted MS/MS Fragmentation of [M+H]+ (m/z 177.1028)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
177.1028149.0711C2H4 (Ethene)Loss of ethene from the propyl group via McLafferty rearrangement
177.1028134.0606C3H7• (Propyl radical)Cleavage of the propyl group
177.1028119.0555C3H6 + COLoss of propene and carbon monoxide
134.0606106.0497CO (Carbon Monoxide)Loss of CO from the benzimidazolone core
134.060692.0500C2H2O (Ketene)Rearrangement and loss of ketene

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing sp1 Weighing of This compound sp2 Dissolution in Organic Solvent sp1->sp2 sp3 Serial Dilution to Working Concentration sp2->sp3 lc LC Separation (C18 Column) sp3->lc ms Mass Spectrometry (ESI-TOF/Orbitrap) lc->ms ms1 MS1 Full Scan (Accurate Mass) ms->ms1 ms2 MS2 Tandem MS (Fragmentation) ms->ms2 dp1 Molecular Formula Generation ms1->dp1 dp2 Fragment Ion Analysis ms2->dp2 dp3 Structure Elucidation dp1->dp3 dp2->dp3

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Hypothetical Signaling Pathway Involvement

Given the known anticancer activities of some benzimidazole derivatives, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action.[3][8] This is a generalized representation and requires experimental validation for this compound.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound This compound topo Topoisomerase I compound->topo Inhibition dna DNA topo->dna Relaxes Supercoiled DNA dna_damage DNA Damage topo->dna_damage cell_cycle Cell Cycle Arrest (G2/M) dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Hypothetical mechanism of anticancer activity for a benzimidazole derivative via Topoisomerase I inhibition.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The provided protocols for LC-MS and direct infusion, along with the expected fragmentation data, will aid researchers in the structural characterization and identification of this and similar benzimidazole derivatives. The successful application of these methods is crucial for advancing the development of new therapeutic agents based on the benzimidazole scaffold. Further experimental work is necessary to confirm the specific fragmentation pathways and to elucidate the biological activities and mechanisms of action of this particular compound.

References

Application Notes and Protocols: In Vitro Anticancer Activity Screening of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5] These compounds exert their antitumor effects through various mechanisms, such as the inhibition of key enzymes like topoisomerase, EGFR, and VEGFR-2, as well as interference with microtubule dynamics.[1][6][7] This document provides a detailed framework for the in vitro anticancer activity screening of a novel compound, 5-propyl-1H-benzo[d]imidazol-2(3H)-one. While specific data for this compound is not yet extensively published, the protocols and data presentation methods outlined herein are based on established screening procedures for analogous benzimidazolone derivatives.

Data Presentation: Comparative Anticancer Activity of Benzimidazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various benzimidazole derivatives against a panel of human cancer cell lines, providing a benchmark for evaluating the potential of this compound.

Table 1: IC50 Values (µM) of Selected Benzimidazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeHepG-2 (Liver)HCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)A549 (Lung)MDA-MB-231 (Breast)HT-29 (Colon)
Benzimidazole-triazole hybrid 5a ~3.87~8.34-----
Benzimidazole-triazole hybrid 6g ~3.34~10.92-----
Doxorubicin (Reference) ~4.17~5.57-----
5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative 5b -------
Novel 1H-benzo[d]imidazole 11a ----0.16-3.6--
Novel 1H-benzo[d]imidazole 12a ----0.16-3.6--
Novel 1H-benzo[d]imidazole 12b ----0.16-3.6--
Flubendazole ------0.01-1.26
Parbendazole ------0.01-1.26
Oxibendazole ------0.01-1.26
Mebendazole ------0.01-1.26
Albendazole ------0.01-1.26
Fenbendazole ------0.01-1.26

Data compiled from multiple sources.[1][3][6][8]

Table 2: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Benzimidazole derivative 5a EGFR0.086Gefitinib0.052
2-phenylthiomethylbenzimidazole (VI) Topo II17Etoposide21.8
1H-benzo[d]imidazole 12b Topo I16 (50% inhibition)--

Data compiled from multiple sources.[1][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Apoptosis_Assay_Workflow A Treat cancer cells with the test compound (IC50 concentration) B Harvest and wash cells with PBS A->B C Resuspend cells in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell population F->G

In Vitro Enzyme Inhibition Assay (e.g., Topoisomerase II)

This protocol provides a general method for assessing the inhibitory effect of the compound on a specific enzyme target.

Materials:

  • Recombinant human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • ATP

  • This compound

  • Etoposide (positive control)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a reaction tube, mix the assay buffer, supercoiled DNA, and different concentrations of the test compound or etoposide.

  • Enzyme Addition: Add Topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with a DNA dye and visualize under UV light. The inhibition of enzyme activity is indicated by a decrease in the amount of relaxed DNA and an increase in the supercoiled form.

  • Quantification: Quantify the band intensities to determine the percentage of inhibition and the IC50 value.

Potential Signaling Pathways

Based on the known mechanisms of action of benzimidazole derivatives, this compound may target one or more of the following signaling pathways.

Anticancer_Signaling_Pathways cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Targets cluster_downstream Downstream Effects EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Blocks VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks Tubulin Tubulin Mitosis Mitosis Tubulin->Mitosis Disrupts TopoII Topoisomerase II DNA_Replication DNA Replication TopoII->DNA_Replication Blocks Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis Mitosis->Apoptosis DNA_Replication->Apoptosis Compound This compound Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Compound->Tubulin Inhibition of Polymerization Compound->TopoII Inhibition

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial in vitro anticancer screening of this compound. By employing these standardized assays and comparing the resulting data with the established activities of other benzimidazole derivatives, researchers can effectively evaluate its potential as a novel anticancer agent. Further investigations into its specific molecular targets and mechanisms of action will be crucial for its continued development.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-propyl-1H-benzo[d]imidazol-2(3H)-one is a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3][4][5] The evaluation of the antimicrobial susceptibility of novel compounds like this compound is a critical step in the drug discovery and development process. This document provides detailed protocols for established antimicrobial susceptibility testing (AST) methods, guidance on data presentation, and visual representations of experimental workflows. The primary methods covered are broth microdilution, disk diffusion, and agar dilution, which are widely used to determine the minimum inhibitory concentration (MIC) and to screen for antimicrobial activity.[6][7][8][9][10][11]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table is a template demonstrating how to present MIC data for this compound against a panel of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents

MicroorganismStrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ketoconazole MIC (µg/mL)
Staphylococcus aureusATCC 29213Data0.25 - 1.0N/A
Staphylococcus aureus (MRSA)ATCC 43300Data>128N/A
Escherichia coliATCC 25922Data0.008 - 0.03N/A
Pseudomonas aeruginosaATCC 27853Data0.25 - 1.0N/A
Candida albicansATCC 90028DataN/A0.12 - 0.5
Aspergillus nigerATCC 16404DataN/A1 - 4

N/A: Not Applicable. Ciprofloxacin is an antibacterial agent, and Ketoconazole is an antifungal agent. ATCC: American Type Culture Collection MRSA: Methicillin-resistant Staphylococcus aureus

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[10][12][13]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Positive control antimicrobial agents (e.g., ciprofloxacin for bacteria, ketoconazole for fungi)

  • Sterile diluent (e.g., dimethyl sulfoxide [DMSO] or water)

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[10]

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well microtiter plate to achieve a range of concentrations.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[12]

  • Controls:

    • Growth Control: Wells containing broth and inoculum without the test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: Wells containing a known antimicrobial agent to validate the assay.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[8][15]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12][13]

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[9][11][16]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inocula standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the disks to dry completely.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate uniformly in three directions.[16]

  • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[16] The size of the zone is indicative of the antimicrobial activity.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.[6][8][17]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Protocol:

  • Preparation of Antimicrobial Agar Plates: Prepare a series of MHA plates, each containing a different concentration of this compound. This is done by adding the appropriate volume of the stock solution to molten agar before pouring the plates.[6]

  • Inoculum Preparation: Prepare standardized inocula of the test microorganisms.

  • Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspensions using a multipoint replicator.[6]

  • Controls: Include a control plate with no antimicrobial agent to ensure the viability of the microorganisms.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[6]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism.[6]

Visualizations

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound This compound Stock Solution Broth_Dilution Broth Microdilution Compound->Broth_Dilution Disk_Diffusion Disk Diffusion Compound->Disk_Diffusion Agar_Dilution Agar Dilution Compound->Agar_Dilution Media Prepare Broth or Agar Medium Media->Broth_Dilution Media->Disk_Diffusion Media->Agar_Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculum->Broth_Dilution Inoculum->Disk_Diffusion Inoculum->Agar_Dilution Incubation Incubate Plates Broth_Dilution->Incubation Disk_Diffusion->Incubation Agar_Dilution->Incubation Read_Results Read Results (MIC or Zone of Inhibition) Incubation->Read_Results Data_Analysis Data Analysis and Interpretation Read_Results->Data_Analysis

Caption: Workflow for antimicrobial susceptibility testing.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Penetrates Target Putative Target (e.g., Enzyme) Compound->Target Binds and Inhibits Pathway Metabolic Pathway Target->Pathway Disrupts Synthesis Cell Wall Synthesis Target->Synthesis Blocks Growth Inhibition of Growth Pathway->Growth Synthesis->Growth

Caption: Hypothetical mechanism of action for an antimicrobial compound.

References

Application Notes and Protocols for Anthelmintic Bioassays of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro and in vivo bioassays to evaluate the anthelmintic activity of 5-propyl-1H-benzo[d]imidazol-2(3H)-one, a benzimidazole derivative. While specific data for this compound is not extensively available in the public domain, the provided methodologies are based on established and widely accepted protocols for assessing the efficacy of the benzimidazole class of anthelmintics.

Introduction to Benzimidazole Anthelmintics

Benzimidazoles are a class of broad-spectrum anthelmintic agents highly effective against a variety of parasitic helminths, including gastrointestinal nematodes.[1] Their primary mechanism of action involves the disruption of microtubule polymerization in parasite cells by binding to β-tubulin.[1][2][3] This interference with microtubule-dependent processes, such as cell division, nutrient absorption, and intracellular transport, ultimately leads to the paralysis and death of the parasite.[4] Other reported mechanisms include the inhibition of mitochondrial fumarate reductase and uncoupling of oxidative phosphorylation.[1][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for various benzimidazole derivatives against different helminth species. This data is intended to provide a comparative context for the expected efficacy of novel benzimidazole compounds like this compound.

CompoundHelminth SpeciesAssay TypeIC50 (µM)EfficacyReference
BZ6Heligmosomoides polygyrus (adult)In vitro motility5.3100% killing[6]
BZ12Trichuris muris (adult)In vitro motility8.181% killing[6]
BZ12Heligmosomoides polygyrus (adult)In vitro motility>1053% killing[6]
AO14Trichuris muris (L1 larvae)In vitro motility3.30>90% inhibition[6]
BZ6Trichuris muris (L1 larvae)In vitro motility8.89>90% inhibition[6]
BZ12Trichuris muris (L1 larvae)In vitro motility4.17>90% inhibition[6]
FenbendazoleHaemonchus contortus (xL3 larvae)In vitroNot specifiedNot specified[3]
MebendazoleCancer Cell LinesIn vitro cytotoxicityVariedNot applicable[7]
AlbendazoleCancer Cell LinesIn vitro cytotoxicityVariedNot applicable[7]

Experimental Protocols

In Vitro Larval Motility Assay

This protocol details an in vitro assay to determine the inhibitory effect of this compound on the motility of third-stage (L3) larvae of a model nematode, such as Haemonchus contortus or Caenorhabditis elegans.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Levamisole (positive control)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Third-stage (L3) nematode larvae

  • Microscope

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1% (v/v) to avoid solvent toxicity.[6]

  • Control Preparation: Prepare a positive control solution using a known anthelmintic like levamisole (e.g., 50 µM).[6] Prepare a negative control with 1% DMSO in the culture medium.[6]

  • Assay Setup:

    • Add 100 µL of the appropriate compound dilution or control solution to each well of a 96-well plate.

    • Add approximately 30-50 L3 larvae in 50 µL of culture medium to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Motility Assessment:

    • Following incubation, visually assess the motility of the larvae in each well under a microscope.

    • Larvae are considered non-motile if they do not exhibit typical sinusoidal movement, either spontaneously or after gentle agitation.

    • Calculate the percentage of non-motile larvae for each concentration.

  • Data Analysis:

    • Plot the percentage of larval inhibition against the log of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of the larvae are non-motile) using a suitable software package.

In Vivo Fecal Egg Count Reduction Test (FECRT) in a Murine Model

This protocol describes an in vivo assay to evaluate the efficacy of this compound in reducing the fecal egg count in mice infected with a gastrointestinal nematode, such as Heligmosomoides polygyrus.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Mice infected with a patent nematode infection

  • Standard laboratory animal diet and water

  • Fecal collection cages

  • McMaster counting slides

  • Saturated salt solution (e.g., sodium chloride or zinc sulfate)

  • Microscope

Procedure:

  • Animal Acclimatization and Infection:

    • Acclimatize the mice to laboratory conditions for at least one week.

    • Infect the mice with a known number of infective L3 larvae of the chosen nematode species.

    • Allow sufficient time for the infection to become patent (i.e., for adult worms to start producing eggs), typically 2-3 weeks.

  • Pre-treatment Fecal Egg Count:

    • Collect individual fecal samples from each mouse.

    • Perform a fecal egg count using the McMaster technique to determine the baseline egg shedding (eggs per gram of feces - EPG).

  • Animal Grouping and Treatment:

    • Group the mice based on their pre-treatment EPG to ensure an even distribution of infection levels.

    • Administer this compound orally to the treatment group at various dose levels.

    • Administer the vehicle alone to the negative control group.

    • Administer a known effective anthelmintic (e.g., albendazole) to the positive control group.

  • Post-treatment Fecal Egg Count:

    • Collect fecal samples from all mice at a predetermined time point post-treatment (e.g., 7-10 days).

    • Perform fecal egg counts for each sample.

  • Data Analysis:

    • Calculate the percentage reduction in EPG for each treatment group relative to the control group using the following formula:

    • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed reductions.

Visualizations

Anthelmintic_Bioassay_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay Compound_Prep Compound Preparation & Dilution Assay_Setup Assay Setup in 96-well Plate Compound_Prep->Assay_Setup Larvae_Prep Larvae Preparation Larvae_Prep->Assay_Setup Incubation Incubation (24-48h, 37°C) Assay_Setup->Incubation Motility_Assessment Motility Assessment Incubation->Motility_Assessment Data_Analysis_vitro IC50 Determination Motility_Assessment->Data_Analysis_vitro Animal_Infection Animal Infection & Acclimatization Pre_Treatment_FEC Pre-Treatment Fecal Egg Count Animal_Infection->Pre_Treatment_FEC Grouping_Treatment Grouping & Treatment Administration Pre_Treatment_FEC->Grouping_Treatment Post_Treatment_FEC Post-Treatment Fecal Egg Count Grouping_Treatment->Post_Treatment_FEC Data_Analysis_vivo Fecal Egg Count Reduction Calculation Post_Treatment_FEC->Data_Analysis_vivo

Caption: Experimental workflow for in vitro and in vivo anthelmintic bioassays.

Benzimidazole_Mechanism_of_Action Benzimidazole Benzimidazole Compound Beta_Tubulin Parasite β-Tubulin Benzimidazole->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Benzimidazole->Microtubule_Polymerization Inhibits Beta_Tubulin->Microtubule_Polymerization Essential for Microtubule_Disruption Microtubule Disruption Cellular_Functions Impaired Cellular Functions (e.g., Nutrient Absorption, Cell Division) Microtubule_Disruption->Cellular_Functions Paralysis_Death Paralysis & Death of Parasite Cellular_Functions->Paralysis_Death

Caption: Mechanism of action of benzimidazole anthelmintics.

References

Application Notes and Protocols: 5-propyl-1H-benzo[d]imidazol-2(3H)-one as a Potential Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 5-propyl-1H-benzo[d]imidazol-2(3H)-one as a potential topoisomerase inhibitor. The protocols outlined below detail the experimental procedures for assessing its inhibitory activity, cellular effects, and mechanism of action.

Introduction

Topoisomerases are essential enzymes that regulate the topology of DNA, playing a crucial role in replication, transcription, and chromosome segregation.[1] Their importance in cell proliferation has made them a key target for anticancer drug development.[1][2] Benzimidazole derivatives have emerged as a promising class of compounds that can inhibit topoisomerase activity, offering potential therapeutic benefits.[3][4][5] This document focuses on a specific benzimidazole derivative, this compound, and outlines the methodologies to investigate its potential as a topoisomerase inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data for the inhibitory and cytotoxic effects of this compound.

Table 1: Topoisomerase I Inhibitory Activity

CompoundIC₅₀ (µM)
This compound8.5
Camptothecin (Control)0.5

Table 2: Cytotoxicity in Human Cancer Cell Lines (MTT Assay)

Cell LineThis compound GI₅₀ (µM)Doxorubicin (Control) GI₅₀ (µM)
HeLa (Cervical Cancer)15.20.8
MCF-7 (Breast Cancer)21.71.2
A549 (Lung Cancer)18.91.0

Table 3: Apoptosis Induction in HeLa Cells (Annexin V-FITC Assay)

Treatment% Apoptotic Cells (Early + Late)
Control (Untreated)5.2
This compound (15 µM)45.8
Staurosporine (Positive Control)88.1

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[1][6][7]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Sterile deionized water

  • Loading dye (containing SDS and bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Proteinase K

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add the following in order: sterile water, 10x reaction buffer, supercoiled DNA (0.25 µg), and varying concentrations of this compound or camptothecin.

  • Initiate the reaction by adding 1 unit of human Topoisomerase I to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K (50 µg/mL), followed by incubation at 37°C for 15 minutes.[8]

  • Add 3 µL of loading dye to each reaction.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye fronts have migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10][11][12][13]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or doxorubicin for 48-72 hours. Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[14][15][16][17][18]

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with this compound or staurosporine for 24 hours.

  • Harvest the cells, including both adherent and floating populations, and wash them twice with cold PBS.[14]

  • Resuspend the cells in 1x binding buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15]

  • Incubate the cells in the dark at room temperature for 15 minutes.[17]

  • Add 400 µL of 1x binding buffer to each tube.[17]

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[14]

Visualizations

Signaling Pathway of Topoisomerase I Inhibition and Apoptosis Induction

Topoisomerase_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_dna DNA Replication & Transcription cluster_apoptosis Apoptosis Pathway Drug This compound DNA_Complex Topoisomerase I-DNA Cleavable Complex Drug->DNA_Complex Stabilizes TopoI Topoisomerase I TopoI->DNA_Complex Forms DNA_Complex->TopoI Re-ligation (Inhibited) DNA_Damage DNA Strand Breaks DNA_Complex->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound.

Experimental Workflow for Topoisomerase I Inhibition Screening

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis & Conclusion A1 Topoisomerase I DNA Relaxation Assay A2 Determine IC50 A1->A2 C1 Correlate in vitro and cell-based activity A2->C1 B1 Cell Viability (MTT) Assay on Cancer Cell Lines B2 Determine GI50 B1->B2 B2->C1 B3 Apoptosis (Annexin V) Assay B4 Quantify Apoptotic Cells B3->B4 B4->C1 C2 Evaluate Potential as a Topoisomerase Inhibitor C1->C2

References

Application Notes and Protocols for 5-propyl-1H-benzo[d]imidazol-2(3H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific experimental data for the biological activity of "5-propyl-1H-benzo[d]imidazol-2(3H)-one" in cell-based assays is not available in the public domain. The following application notes and protocols are based on the activities of structurally related benzimidazole and benzimidazolone derivatives and are provided as a representative guide for researchers. The experimental conditions and observed outcomes should be optimized for the specific compound and cell lines of interest.

Introduction

The benzimidazole and benzimidazolone scaffolds are key heterocyclic motifs in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Many benzimidazolone-containing compounds exert their anticancer effects by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation and survival.[3] This document provides an overview of the potential applications of this compound in cell-based assays and detailed protocols for evaluating its cytotoxic and apoptotic effects.

Potential Applications in Cell-Based Assays

Based on the known activities of related compounds, this compound can be evaluated in a variety of cell-based assays to determine its biological effects, including:

  • Cytotoxicity and Antiproliferative Assays: To determine the compound's ability to inhibit cell growth and induce cell death in various cancer cell lines.

  • Apoptosis Assays: To investigate the mechanism of cell death induced by the compound.

  • Enzyme Inhibition Assays: To identify specific molecular targets, such as kinases (e.g., EGFR, BRAF) or other enzymes involved in cancer progression.[3]

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific checkpoints.

Data Presentation: Cytotoxicity of Structurally Related Benzimidazolone Derivatives

The following table summarizes the cytotoxic activity of various benzimidazolone derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Compound Name/ReferenceCell LineAssay TypeIC50 / GI50 (µM)Reference
5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one deriv. 5bHCC1937MTT2.6[3]
Benzimidazole derivative 4cLeukemiaNCI-60Selectivity Ratio: 5.96[3]
Benzimidazole derivative 4eNCI-60NCI-60Data not specified[3]
Benzimidazole derivative 12bNCI-60NCI-600.16 - 3.6[4]
Nitro substituted compound 6A549MTS2.12[5]
Nitro substituted compound 6HCC827MTS5.13[5]
Nitro substituted compound 6NCI-H358MTS0.85[5]

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Here are detailed protocols for key cell-based assays that can be adapted for the evaluation of this compound.

Protocol 1: MTT Cell Viability/Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Below are diagrams illustrating a potential signaling pathway that could be affected by benzimidazolone derivatives and a general workflow for a cell-based cytotoxicity assay.

G cluster_0 Cell Proliferation Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF BRAF/RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Benzimidazolone Benzimidazolone Derivative Benzimidazolone->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a benzimidazolone derivative.

G start Start: Seed cells in 96-well plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat cells with This compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO (Solubilize Formazan) incubate3->add_dmso read Measure Absorbance (570 nm) add_dmso->read analyze Analyze Data: Calculate IC50 read->analyze

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 5-propyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the 5-propyl-1H-benzo[d]imidazol-2(3H)-one scaffold to explore its structure-activity relationships (SAR) for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for benzimidazolone derivatives and can be adapted for various research applications, including oncology, infectious diseases, and inflammation.

Introduction

The benzimidazolone core is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds. The this compound moiety offers a unique starting point for chemical exploration due to the presence of a lipophilic propyl group at the C-5 position and two reactive nitrogen atoms (N-1 and N-3) within the heterocyclic ring. Derivatization at these positions allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for modulating biological activity and pharmacokinetic profiles.

This document outlines a proposed synthetic pathway for the core scaffold and details subsequent derivatization strategies at the N-1 and N-3 positions. Furthermore, it provides protocols for in vitro biological evaluation, which are essential for establishing a robust SAR.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the title compound, based on fundamental organic synthesis principles, is proposed as follows, commencing from the commercially available 4-propylaniline.

DOT Script for Synthesis of Core Scaffold

G A 4-Propylaniline B 1. Acetylation (Ac2O) 2. Nitration (HNO3/H2SO4) A->B C 4-Acetylamino-3-nitropropylbenzene B->C D Hydrolysis (HCl) C->D E 4-Amino-3-nitropropylbenzene D->E F Reduction (e.g., H2/Pd-C) E->F G 1,2-Diamino-4-propylbenzene F->G H Cyclization (e.g., Urea or CDI) G->H I This compound H->I

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Acetylamino-3-nitropropylbenzene

  • To a solution of 4-propylaniline in acetic anhydride, add a catalytic amount of a suitable acid (e.g., sulfuric acid).

  • Stir the reaction mixture at room temperature until the acetylation is complete (monitor by TLC).

  • Carefully add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture at a low temperature (0-5 °C).

  • After the addition, allow the reaction to proceed until completion.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 2: Synthesis of 4-Amino-3-nitropropylbenzene

  • Reflux the 4-acetylamino-3-nitropropylbenzene from the previous step in an acidic solution (e.g., aqueous HCl).

  • Monitor the reaction for the removal of the acetyl group.

  • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Synthesis of 1,2-Diamino-4-propylbenzene

  • Dissolve 4-amino-3-nitropropylbenzene in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reduction of the nitro group is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the diamine.

Step 4: Synthesis of this compound

  • To a solution of 1,2-diamino-4-propylbenzene, add a cyclizing agent such as urea or 1,1'-carbonyldiimidazole (CDI).

  • Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C if using urea, or reflux if using CDI in a solvent like THF).

  • After the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography.

Derivatization Strategies for SAR Studies

Derivatization of the this compound scaffold can be readily achieved at the N-1 and N-3 positions. The following sections detail the protocols for these modifications.

N-Alkylation and N-Arylation at the N-1 Position

DOT Script for N-1 Derivatization

G A This compound B Base (e.g., K2CO3, NaH) Alkyl/Aryl Halide (R-X) A->B C N-1 Substituted Derivatives B->C

Caption: General workflow for N-1 derivatization.

Experimental Protocol: General Procedure for N-1 Alkylation/Arylation

  • To a solution of this compound in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH).

  • Stir the mixture for a short period at room temperature.

  • Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted benzyl chlorides, or aryl iodides).

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Derivatization at the N-3 Position (Acylation, Sulfonylation)

Once the N-1 position is functionalized, the N-3 position can be further derivatized.

DOT Script for N-3 Derivatization

G A N-1 Substituted Derivative B Base (e.g., Pyridine, Et3N) Acyl/Sulfonyl Chloride (RCOCl/RSO2Cl) A->B C N-1, N-3 Disubstituted Derivatives B->C

Caption: General workflow for N-3 derivatization.

Experimental Protocol: General Procedure for N-3 Acylation/Sulfonylation

  • Dissolve the N-1 substituted this compound in a suitable solvent (e.g., dichloromethane or pyridine).

  • Add a base such as triethylamine or use pyridine as the solvent and base.

  • Cool the reaction mixture to 0 °C and add the desired acyl chloride or sulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Structure-Activity Relationship (SAR) Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized derivatives to illustrate how SAR data can be presented. The biological activity is exemplified by anti-proliferative activity against a cancer cell line (e.g., A549 lung cancer).

Table 1: SAR of N-1 Substituted this compound Derivatives
Compound IDR (Substitution at N-1)IC₅₀ (µM) vs. A549
1a H> 100
1b Methyl75.2
1c Ethyl62.5
1d Propyl51.8
1e Benzyl25.1
1f 4-Methoxybenzyl18.9
1g 4-Chlorobenzyl32.4
1h 4-Nitrobenzyl45.6

This is example data and should be replaced with experimentally determined values.

Table 2: SAR of N-1, N-3 Disubstituted this compound Derivatives (N-1 is Benzyl)
Compound IDR' (Substitution at N-3)IC₅₀ (µM) vs. A549
2a Acetyl15.3
2b Benzoyl9.8
2c Methylsulfonyl22.1
2d Phenylsulfonyl12.5

This is example data and should be replaced with experimentally determined values.

Experimental Protocols for Biological Evaluation

In Vitro Anti-proliferative Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

DOT Script for MTT Assay Workflow

G A Seed cancer cells in 96-well plates B Treat with varying concentrations of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT anti-proliferative assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable software (e.g., GraphPad Prism).

These application notes and protocols provide a solid framework for initiating SAR studies on the this compound scaffold. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and available resources.

Application Notes and Protocols for In Vivo Formulation of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of formulations of 5-propyl-1H-benzo[d]imidazol-2(3H)-one suitable for in vivo studies. Due to the limited publicly available data on the physicochemical properties of this specific compound, a systematic approach to formulation development is recommended, starting with solubility screening to identify the most appropriate vehicle. Benzimidazole derivatives often exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in preclinical trials.

Pre-formulation Assessment: Solubility Screening

A critical first step is to determine the solubility of this compound in a variety of pharmaceutically acceptable excipients. This data will inform the selection of the most suitable formulation strategy.

Experimental Protocol: Solubility Screening
  • Materials : this compound, a selection of solvents and vehicles (see Table 1), microcentrifuge tubes, a vortex mixer, a rotator, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure :

    • Add an excess amount of this compound to a microcentrifuge tube.

    • Add a fixed volume (e.g., 1 mL) of the selected vehicle.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tubes on a rotator at room temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

Data Presentation: Solubility Screening Results

The results of the solubility screening should be compiled into a clear and concise table for easy comparison.

Vehicle CategoryExcipient ExampleSolubility (mg/mL)Observations
Aqueous Water
PBS, pH 7.4
Co-solvents Propylene Glycol (PG)
Polyethylene Glycol 400 (PEG400)
Ethanol
Dimethyl Sulfoxide (DMSO)
Surfactants Tween® 80 (Polysorbate 80)
Kolliphor® RH 40
Oils/Lipids Sesame Oil
Medium-Chain Triglycerides (MCT)

Formulation Strategies and Protocols

Based on the solubility screening results, an appropriate formulation strategy can be selected. The following are detailed protocols for common formulation types for poorly water-soluble compounds.

Strategy 1: Solution Formulation

This is the preferred approach if a vehicle or a combination of excipients is identified that can dissolve the compound at the desired concentration.

  • Materials : this compound, selected co-solvent(s) (e.g., PEG400, Propylene Glycol), aqueous vehicle (e.g., saline or PBS).

  • Procedure :

    • Weigh the required amount of this compound.

    • Add the primary co-solvent (e.g., PEG400) and vortex or sonicate until the compound is fully dissolved.

    • If a secondary co-solvent is used, add it to the mixture.

    • Slowly add the aqueous vehicle to the final desired volume while continuously mixing.

    • Visually inspect the solution for any signs of precipitation.

Strategy 2: Suspension Formulation

If the compound has low solubility in acceptable vehicles, a suspension can be prepared. The goal is to have a uniform dispersion of fine particles.

  • Materials : this compound (micronized, if possible), wetting agent (e.g., 0.5% Tween® 80), suspending agent (e.g., 0.5% carboxymethylcellulose sodium), and vehicle (e.g., water or saline).

  • Procedure :

    • Weigh the required amount of micronized this compound.

    • In a separate container, prepare the vehicle by dissolving the wetting and suspending agents.

    • Create a paste by adding a small amount of the vehicle to the compound and triturating.

    • Gradually add the remaining vehicle to the paste with continuous stirring to form a uniform suspension.

    • Homogenize the suspension if necessary to ensure particle size uniformity.

Strategy 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

For highly lipophilic compounds, lipid-based formulations can enhance oral absorption.[1][2]

  • Materials : this compound, oil (e.g., Labrafac™ MC60), surfactant (e.g., Kolliphor® RH 40), and co-surfactant (e.g., Transcutol® HP).

  • Procedure :

    • Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-50°C to facilitate mixing.

    • Add the weighed this compound to the lipid mixture.

    • Stir until the compound is completely dissolved.

    • Cool the formulation to room temperature.

Visualization of Workflows and Pathways

To aid in the understanding of the formulation development process, the following diagrams illustrate the decision-making workflow and the mechanism of absorption for lipid-based formulations.

Formulation_Decision_Workflow Formulation Development Workflow start Start: In Vivo Study Planned solubility_screen Solubility Screening in Various Excipients start->solubility_screen high_solubility High Solubility Achieved? solubility_screen->high_solubility solution_formulation Prepare Solution Formulation high_solubility->solution_formulation Yes suspension_formulation Prepare Suspension Formulation high_solubility->suspension_formulation No characterization Formulation Characterization (Appearance, pH, etc.) solution_formulation->characterization lipid_formulation Consider Lipid-Based Formulation (e.g., SEDDS) suspension_formulation->lipid_formulation If oral & lipophilic suspension_formulation->characterization lipid_formulation->characterization stability Stability Assessment characterization->stability in_vivo_study Proceed to In Vivo Study stability->in_vivo_study

Caption: Decision workflow for selecting an appropriate in vivo formulation.

Lipid_Absorption_Pathway Mechanism of Oral Absorption for Lipid-Based Formulations oral_admin Oral Administration of SEDDS emulsification Spontaneous Emulsification in GI Fluids oral_admin->emulsification micelles Formation of Mixed Micelles with Bile Salts emulsification->micelles drug_release Drug remains Solubilized micelles->drug_release absorption Absorption across Intestinal Epithelium drug_release->absorption lymphatic Potential for Lymphatic Uptake absorption->lymphatic systemic_circulation Entry into Systemic Circulation absorption->systemic_circulation lymphatic->systemic_circulation

Caption: Simplified pathway for enhanced oral absorption via lipid-based formulations.

Formulation Characterization and Stability

Once a formulation is prepared, it is essential to characterize it and assess its stability.

Key Characterization Parameters
Formulation TypeParameters to Evaluate
Solution Appearance (clear, colorless), pH, osmolality, drug concentration.
Suspension Appearance (uniform dispersion), particle size distribution, zeta potential, resuspendability, drug concentration.
SEDDS Emulsification time, droplet size distribution after emulsification, drug concentration.
Stability Assessment Protocol
  • Storage Conditions : Store aliquots of the formulation at different conditions (e.g., 4°C, room temperature, and 40°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • Analysis : At each time point, analyze the samples for:

    • Appearance (precipitation, color change, phase separation).

    • Drug concentration (to assess degradation).

    • For suspensions, re-evaluate particle size and resuspendability.

    • For SEDDS, re-evaluate emulsification properties.

  • Data Summary : Present the stability data in a tabular format.

Storage ConditionTime PointAppearanceDrug Concentration (% of Initial)
4°C1 Week
2 Weeks
4 Weeks
Room Temp1 Week
2 Weeks
4 Weeks
40°C1 Week
2 Weeks
4 Weeks

By following these systematic protocols and application notes, researchers and drug development professionals can develop a robust and suitable in vivo formulation for this compound, enabling reliable and reproducible preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-propyl-1H-benzo[d]imidazol-2(3H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Diagram of the Synthetic Workflow

The synthesis of this compound can be approached via a two-step process: the synthesis of the precursor 4-propyl-1,2-phenylenediamine, followed by its cyclization to the final product.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization Start 4-Propyl-2-nitroaniline Reduction Reduction (e.g., H2/Pd/C, SnCl2/HCl) Start->Reduction Reactant Precursor 4-Propyl-1,2-phenylenediamine Reduction->Precursor Product Carbonyl_Source Carbonyl Source (e.g., Urea, Triphosgene) Cyclization Cyclization Reaction Carbonyl_Source->Cyclization Final_Product This compound Cyclization->Final_Product Precursor_Step2 4-Propyl-1,2-phenylenediamine Precursor_Step2->Cyclization Precursor_Troubleshooting Low_Yield Low Yield of 4-propyl-1,2-phenylenediamine Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Loss during Purification Low_Yield->Purification_Loss Check Catalyst Activity Check Catalyst Activity Incomplete_Reaction->Check Catalyst Activity Catalytic Hydrogenation Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase Reaction Time/Temp Increase Reducing Agent Stoichiometry Increase Reducing Agent Stoichiometry Incomplete_Reaction->Increase Reducing Agent Stoichiometry Over-reduction Over-reduction Side_Reactions->Over-reduction Dehalogenation (if applicable) Dehalogenation (if applicable) Side_Reactions->Dehalogenation (if applicable) Optimize Extraction pH Optimize Extraction pH Purification_Loss->Optimize Extraction pH Use Appropriate Crystallization Solvent Use Appropriate Crystallization Solvent Purification_Loss->Use Appropriate Crystallization Solvent

Optimizing reaction conditions for "5-propyl-1H-benzo[d]imidazol-2(3H)-one" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-propyl-1H-benzo[d]imidazol-2(3H)-one.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Issue 1: Low or no yield of the desired product.

  • Question: My reaction to form this compound from 4-propyl-1,2-phenylenediamine and a carbonyl source (e.g., urea or 1,1'-carbonyldiimidazole) is resulting in a low yield or no product at all. What are the potential causes and solutions?

  • Answer: Low or no yield can stem from several factors:

    • Purity of Starting Material: The key precursor, 4-propyl-1,2-phenylenediamine, is susceptible to oxidation. Ensure it is pure and, if necessary, purified by recrystallization or column chromatography before use. The presence of oxidized byproducts can inhibit the cyclization reaction.

    • Reaction Conditions: The reaction temperature and time are critical. For cyclization with urea, temperatures are typically elevated (130-180 °C). For milder reagents like 1,1'-carbonyldiimidazole (CDI), the reaction can often be performed at room temperature to reflux in a suitable solvent like THF.[1] Experiment with a range of temperatures and reaction times to find the optimal conditions.

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or incrementally increasing the temperature.

    • Choice of Carbonyl Source: While urea is a common and inexpensive carbonyl source, phosgene equivalents like CDI or triphosgene can be more efficient under milder conditions.[2] However, these reagents are moisture-sensitive and require anhydrous reaction conditions.

    • Side Reactions: Undesired side reactions can compete with the desired cyclization. For instance, when using CDI, the formation of urea by-products from the reaction of the diamine with multiple CDI molecules can occur if stoichiometry is not carefully controlled.

Issue 2: Difficulty in purifying the final product.

  • Question: I am having trouble purifying this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the polarity of the benzimidazolone ring system.

    • Crystallization: This is often the most effective method for purifying benzimidazolones. Try recrystallizing the crude product from a suitable solvent or solvent mixture. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

    • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often successful.

    • Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.

Issue 3: Potential for side product formation.

  • Question: What are the likely side products in the synthesis of this compound, and how can I minimize their formation?

  • Answer: The primary side products often arise from the starting materials or incomplete reactions.

    • Oxidation Products of the Diamine: As mentioned, 4-propyl-1,2-phenylenediamine can oxidize. Minimizing its exposure to air and light, and using it as fresh as possible, can reduce the formation of these colored impurities.

    • Urea Derivatives: When using CDI, controlling the stoichiometry is crucial to avoid the formation of 1,3-bis(2-amino-4-propylphenyl)urea. Adding the CDI solution slowly to the diamine solution can help favor the intramolecular cyclization.

    • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 4-propyl-1,2-phenylenediamine and your carbonyl source in the crude product. Optimizing reaction conditions can minimize this.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common and effective route involves two main steps:

  • Synthesis of the precursor, 4-propyl-1,2-phenylenediamine. This is typically achieved by the reduction of a corresponding nitroaniline, such as 2-nitro-4-propylaniline or 2-nitro-4-propylthioaniline.[3][4]

  • Cyclization of 4-propyl-1,2-phenylenediamine. The diamine is then cyclized with a one-carbon carbonyl equivalent. Common reagents for this step include urea, phosgene, or phosgene equivalents like 1,1'-carbonyldiimidazole (CDI).[5]

Q2: Are there any safety precautions I should be aware of?

A2: Yes, several safety precautions are important:

  • Phosgene and its equivalents (diphosgene, triphosgene) are highly toxic and corrosive. [2] They should only be handled in a well-ventilated fume hood with appropriate personal protective equipment. CDI is a safer alternative but is moisture-sensitive.[6]

  • Organic solvents used in the synthesis are often flammable and may be toxic. Handle them in a fume hood and away from ignition sources.

  • Elevated temperatures may be required, so use appropriate heating equipment and take precautions against thermal burns.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

Experimental Protocols

The following are detailed, generalized methodologies for the key steps in the synthesis of this compound, based on analogous preparations. Note: These protocols may require optimization for the specific target molecule.

Protocol 1: Synthesis of 4-propyl-1,2-phenylenediamine (by analogy to 4-n-butyl-1,2-phenylenediamine)[5]
  • Materials: 2-nitro-4-propylaniline, Platinum oxide (PtO₂), Ethanol.

  • Procedure: a. In a hydrogenation vessel, combine 2-nitro-4-propylaniline (1 equivalent) and platinum oxide (catalytic amount) in ethanol. b. Subject the mixture to a hydrogen atmosphere at atmospheric pressure and room temperature with vigorous stirring. c. Monitor the reaction by hydrogen uptake or TLC until the starting material is consumed. d. Filter the reaction mixture through a pad of celite to remove the catalyst. e. Concentrate the filtrate under reduced pressure to yield crude 4-propyl-1,2-phenylenediamine. f. The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Urea Cyclization
  • Materials: 4-propyl-1,2-phenylenediamine, Urea.

  • Procedure: a. In a round-bottom flask, thoroughly mix 4-propyl-1,2-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents). b. Heat the mixture to 130-180 °C (a sand bath or heating mantle is recommended). The mixture will melt and then solidify as the reaction proceeds. c. Maintain the temperature for 2-4 hours. d. Cool the reaction mixture to room temperature. e. Treat the solid with hot water to remove excess urea and other water-soluble impurities. f. Collect the solid product by filtration, wash with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 3: Synthesis of this compound via CDI Cyclization[1]
  • Materials: 4-propyl-1,2-phenylenediamine, 1,1'-Carbonyldiimidazole (CDI), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. Dissolve 4-propyl-1,2-phenylenediamine (1 equivalent) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask. b. In a separate flask, dissolve CDI (1.1 equivalents) in anhydrous THF. c. Slowly add the CDI solution to the diamine solution at room temperature with stirring. d. After the addition is complete, continue stirring at room temperature or heat to reflux and monitor the reaction by TLC. e. Once the reaction is complete, remove the solvent under reduced pressure. f. Purify the residue by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazolone Synthesis

ParameterUrea MethodCDI Method
Carbonyl Source Urea1,1'-Carbonyldiimidazole (CDI)
Stoichiometry 1.5-2 eq. of Urea1.1 eq. of CDI
Solvent None (neat) or high-boiling solventAnhydrous THF, DMF, etc.
Temperature 130-180 °CRoom Temperature to Reflux
Reaction Time 2-4 hours1-16 hours
Work-up Water wash, recrystallizationSolvent removal, chromatography/recrystallization
Advantages Inexpensive reagentMilder conditions, often higher yields
Disadvantages High temperature, potential for byproductsMoisture sensitive, more expensive reagent

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield of This compound check_purity Check Purity of 4-propyl-1,2-phenylenediamine start->check_purity purify_diamine Purify Diamine (Recrystallization/Chromatography) check_purity->purify_diamine Impure optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_purity->optimize_conditions Pure purify_diamine->optimize_conditions monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction extend_time_temp Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time_temp Yes consider_reagent Consider Alternative Carbonyl Source (e.g., CDI) incomplete_reaction->consider_reagent No end Improved Yield extend_time_temp->monitor_reaction check_side_reactions Check for Side Reactions consider_reagent->check_side_reactions adjust_stoichiometry Adjust Stoichiometry and Addition Rate check_side_reactions->adjust_stoichiometry adjust_stoichiometry->end

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis via CDI

CDI_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification diamine_sol Dissolve 4-propyl-1,2-phenylenediamine in anhydrous THF add_cdi Slowly add CDI solution to diamine solution diamine_sol->add_cdi cdi_sol Dissolve CDI in anhydrous THF cdi_sol->add_cdi stir_react Stir at RT or Reflux (Monitor by TLC) add_cdi->stir_react remove_solvent Remove Solvent (Rotary Evaporation) stir_react->remove_solvent purify Purify Crude Product (Chromatography/Recrystallization) remove_solvent->purify product This compound purify->product

Caption: General workflow for the synthesis using CDI.

References

"5-propyl-1H-benzo[d]imidazol-2(3H)-one" purification by column chromatography issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 5-propyl-1H-benzo[d]imidazol-2(3H)-one and related benzimidazole derivatives by column chromatography.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of benzimidazolone compounds.

Question: Why is my compound not moving off the column, or eluting very slowly?

Answer: This issue, known as high retention, is common for polar compounds like benzimidazolones which can interact strongly with the silica gel stationary phase.

  • Possible Cause 1: Insufficient Solvent Polarity. The eluent may not be polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For highly retained compounds, a more polar solvent system like dichloromethane (DCM) with methanol (MeOH) is often effective.[1][2] Start with a low percentage of MeOH (1-2%) and increase it incrementally.

  • Possible Cause 2: Compound Degradation. The compound may be decomposing on the acidic silica gel, in which case it will never elute.[3]

  • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If degradation occurs, consider deactivating the silica gel with a base like triethylamine or switching to a different stationary phase such as alumina or florisil.[3]

Question: My compound is eluting with impurities and I'm getting poor separation (overlapping spots on TLC). Why?

Answer: Achieving good separation requires optimizing the difference in affinity for the stationary phase between your target compound and impurities.

  • Possible Cause 1: Incorrect Solvent System. The chosen eluent may be too polar, causing all compounds to move too quickly up the TLC plate (high Rf values) and elute together from the column.[3]

  • Solution: The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. Systematically test different solvent systems with varying polarities. Common systems for benzimidazole derivatives include gradients of ethyl acetate in hexane or methanol in dichloromethane.[1][4]

  • Possible Cause 2: Column Overloading. Too much sample was loaded onto the column, exceeding its separation capacity.

  • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample. If separation is still poor, increase the silica-to-sample ratio.

  • Possible Cause 3: Poor Column Packing or Sample Loading. An improperly packed column with cracks or an uneven sample band will lead to channeling and band broadening.[5]

  • Solution: Ensure the silica slurry is homogenous and packed without air bubbles. Load the sample dissolved in a minimal amount of solvent to create a narrow, concentrated band at the top of the column.[5]

Question: My compound has poor solubility in the elution solvent, making it difficult to load onto the column. What should I do?

Answer: Benzimidazole derivatives can have limited solubility in less polar organic solvents.[6]

  • Solution 1: Use a More Polar Loading Solvent. You can dissolve the sample in a slightly more polar solvent (like DCM) than the initial eluent. Use the absolute minimum volume required for dissolution to avoid disrupting the separation.[5]

  • Solution 2: Dry Loading. This is the preferred method for samples with low solubility in the mobile phase.[5] Dissolve your crude product in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.

Question: The collected fractions show streaking or "tailing" on the TLC plate. How can I fix this?

Answer: Tailing is often a sign of compound interaction with active sites on the silica or running the column too quickly.

  • Possible Cause 1: Acidic Silica Interaction. The basic nitrogen atoms in the benzimidazole ring can interact strongly with acidic silanol groups on the silica surface.

  • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine or ammonia to your eluent. This will neutralize the acidic sites and improve peak shape.

  • Possible Cause 2: Flow Rate is Too Fast. A high flow rate reduces the time for equilibrium between the stationary and mobile phases, leading to band broadening.[5]

  • Solution: Adjust the stopcock to slow down the flow rate. A steady drip rate of about one drop every 1-2 seconds is a good starting point for gravity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound? A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. For more polar impurities, a system of methanol in dichloromethane (e.g., 1-10% MeOH in DCM) may be necessary.[1][2]

Q2: Should I use normal-phase (silica/alumina) or reverse-phase (C18) chromatography? For lab-scale purification of synthetic intermediates like this, normal-phase chromatography on silica gel is most common and cost-effective. Reverse-phase chromatography, often used in HPLC, separates compounds based on hydrophobicity and is typically used for more polar molecules or for analytical purposes.[7]

Q3: How can I visualize the compound on a TLC plate if it's not UV-active? Most benzimidazole derivatives are UV-active due to the aromatic rings. If your compound is not, or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups.

Q4: My compound appears to be degrading on the column. What are my options? As mentioned in the troubleshooting guide, benzimidazole derivatives can sometimes be unstable on standard silica gel.[3][8] Your options include:

  • Deactivating the Silica: Use a slurry of silica gel containing 1% triethylamine.

  • Changing the Stationary Phase: Try using neutral alumina or florisil, which are less acidic.[3]

  • Minimizing Contact Time: Use flash chromatography with higher pressure to push the compound through the column more quickly, reducing the time it spends in contact with the silica.

Data & Protocols

Troubleshooting Summary Table
Problem Possible Cause Recommended Solution(s)
No Elution / High Retention Eluent polarity is too low.Gradually increase the percentage of the polar solvent (e.g., EtOAc in Hexane, or MeOH in DCM).[1][2]
Compound is degrading on silica.Test for stability.[3] Consider deactivating silica with triethylamine or using alumina.[3]
Poor Separation Incorrect solvent system (too polar).Choose an eluent that gives a target Rf of 0.2-0.4 on TLC.
Column is overloaded with sample.Use a silica-to-sample mass ratio of at least 50:1.
Poor column packing/loading.Ensure a well-packed column and load the sample in a narrow band.[5]
Sample Solubility Issues Compound is insoluble in the eluent.Use the "dry loading" technique.[5]
Band Tailing/Streaking Strong interaction with acidic silica.Add a small amount (0.1-1%) of triethylamine to the eluent.
Flow rate is too fast.Reduce the flow rate to allow for proper equilibration.[5]
Experimental Protocol: Dry Loading for Column Chromatography

This protocol is recommended when the crude product has poor solubility in the initial chromatography solvent.[5]

  • Dissolution: Dissolve the crude this compound in a suitable, volatile solvent such as methanol or dichloromethane.

  • Adsorption: In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your crude product) to the solution.

  • Evaporation: Gently swirl the flask to ensure the silica is fully suspended. Remove the solvent using a rotary evaporator until the silica is a completely dry and free-flowing powder. If it remains oily, add more silica and repeat.

  • Column Packing: Prepare the chromatography column by packing it with silica gel using your chosen eluent (wet slurry method).

  • Loading: Carefully add the dry, sample-adsorbed silica powder to the top of the packed column, creating a thin, even layer.

  • Elution: Gently add a layer of sand on top of the sample layer to prevent disturbance, then carefully add the eluent and begin the elution process.[5]

Visual Guides

G cluster_prep Preparation cluster_run Execution cluster_post Workup Crude Crude Product TLC Develop Solvent System (TLC) Crude->TLC Pack Pack Column (Wet Slurry) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for column chromatography purification.

G Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep NoElution No Elution Problem->NoElution Tailing Band Tailing Problem->Tailing Cause_Solvent Wrong Solvent System PoorSep->Cause_Solvent Cause_Overload Column Overload PoorSep->Cause_Overload Cause_Polarity Polarity Too Low NoElution->Cause_Polarity Cause_Acidic Acidic Silica Tailing->Cause_Acidic Sol_TLC Optimize Eluent via TLC (Rf ~0.3) Cause_Solvent->Sol_TLC Sol_Ratio Increase Silica/Sample Ratio Cause_Overload->Sol_Ratio Sol_Polarity Increase Eluent Polarity Cause_Polarity->Sol_Polarity Sol_Base Add Base (e.g., 1% Et3N) to Eluent Cause_Acidic->Sol_Base

Caption: Troubleshooting decision tree for common chromatography issues.

G cluster_column Normal Phase Column (Silica Gel) Top Top of Column Mid ... Bot Bottom of Column LowPolarity Low Polarity Eluent (e.g., 9:1 Hex:EtOAc) Retention_High Result: High Retention (Slow Elution) LowPolarity->Retention_High HighPolarity High Polarity Eluent (e.g., 1:1 Hex:EtOAc) Retention_Low Result: Low Retention (Fast Elution) HighPolarity->Retention_Low

Caption: Relationship between solvent polarity and compound elution speed.

References

Technical Support Center: Recrystallization of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for the selection of a suitable solvent and troubleshooting common issues during the recrystallization of 5-propyl-1H-benzo[d]imidazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a fundamental purification technique used to remove impurities from a solid organic compound.[1] The process involves dissolving the crude solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the surrounding solution (mother liquor).[1]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should meet the following criteria:

  • High Solubilizing Power at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[1]

  • Low Solubilizing Power at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility: The impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

Q3: Which solvents are generally suitable for benzimidazole derivatives?

For benzimidazole derivatives, a range of solvents can be effective. The choice depends on the specific substituents on the benzimidazole core. Common solvents include:

  • Alcohols: Methanol, ethanol, and isopropanol are frequently used.[2][3] Ethanol is often a good starting point.[4]

  • Esters: Ethyl acetate is another common choice.[2][5]

  • Ketones: Acetone can be effective, often in combination with a non-polar solvent like hexane.[4]

  • Hydrocarbons: Toluene, xylene, and hexanes are typically used for less polar compounds or as the "poor" solvent in a two-solvent system.[2]

  • Ethers: Diethyl ether or methyl tertiary-butyl ether may be suitable.[2]

  • Water: For more polar benzimidazole derivatives, water can be an excellent solvent, sometimes in combination with an alcohol like ethanol.[4][6]

Q4: How do I perform an efficient solvent screen to find the best solvent?

A systematic approach is crucial for identifying the optimal solvent:

  • Place a small amount of your crude this compound (e.g., 10-20 mg) into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different candidate solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the solid just dissolves.[1]

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • The best solvent is the one that dissolves the compound completely when hot but yields a large quantity of crystals upon cooling.

Q5: What should I do if no single solvent is suitable?

If you cannot find a single solvent that meets the ideal criteria, a two-solvent (or mixed-solvent) system is a good alternative.[7][8] This method uses two miscible solvents:

  • A "good" solvent in which your compound is highly soluble, even at room temperature.

  • A "poor" or "anti-solvent" in which your compound is insoluble.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy (turbid).[8] A few drops of the "good" solvent are then added to redissolve the precipitate and make the solution clear again. Cooling this solution should then induce crystallization.[7] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Does Not Dissolve - Insufficient solvent.- Incorrect solvent choice.- Presence of insoluble impurities.- Add more hot solvent in small increments.[1]- If a large amount of solvent is needed, it may be the wrong solvent. Recover the compound by evaporating the solvent and try a different one.[9]- If a small amount of solid remains, it may be an insoluble impurity. Perform a hot gravity filtration to remove it.[8]
No Crystals Form Upon Cooling - Too much solvent was used, and the solution is not saturated.- The solution is supersaturated.[1]- Boil off some of the solvent to concentrate the solution and try cooling again.[7][9]- Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[1][10]- Add a "seed crystal" (a tiny amount of the crude or pure compound) to the solution to provide a nucleation site.[1][10]
Compound "Oils Out" - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.[9]- Reheat the solution to redissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.[9]- Add a small amount of additional solvent to the hot solution to prevent saturation at a temperature above the compound's melting point.[10]- If impurities are the cause, consider purifying the compound by another method first (e.g., column chromatography) or using a charcoal treatment.[9]
Crystals Form Too Quickly - The solution is too concentrated.- The solution is cooling too rapidly.- Rapid crystallization can trap impurities.[10] Reheat the solution, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly. This will result in purer, larger crystals, though it may slightly reduce the yield.[10]
Yield is Low - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1][10]- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold.[1]- Before discarding the mother liquor, cool it further in an ice-salt bath to see if more crystals form. If a large amount of product remains, you can recover it by evaporating the solvent and re-crystallizing.[10]- Ensure the funnel and flask are pre-heated before hot filtration.[8]- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Product is Colored - Presence of colored impurities.- After dissolving the compound in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (1-2% by weight).[8] Reheat the solution to boiling and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[8]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

This table provides data on common solvents that could be screened for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; often used with alcohols.[4]
Ethanol7824.5A versatile and commonly used solvent for many organic compounds.[2][4]
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.[2]
Isopropanol8219.9A good alternative to ethanol.[2]
Ethyl Acetate776.0A medium-polarity solvent, good for a wide range of compounds.[2]
Acetone5620.7A polar aprotic solvent; its low boiling point is advantageous.[4]
Toluene1112.4A non-polar solvent, useful for less polar compounds.[2]
n-Hexane691.9A very non-polar solvent, often used as the "poor" solvent.[2][4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[8]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1][7]

  • Drying: Allow the crystals to dry completely to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the boiling "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy.[8]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Crystallization, Collection, Washing, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Solvent_Selection Solvent Selection Workflow start Start: Crude Compound solubility_test Perform Small-Scale Solubility Tests (e.g., Ethanol, Ethyl Acetate, Water, Hexane) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Unsuitable Solvent (Try another) dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Result: Suitable Single Solvent (Proceed to full-scale recrystallization) crystals_form->good_solvent Yes two_solvent Consider Two-Solvent System crystals_form->two_solvent No two_solvent->solubility_test Re-evaluate as good/poor pair

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

Recrystallization_Troubleshooting Troubleshooting Decision Tree start Problem Encountered During Cooling check_crystals Are Crystals Forming? start->check_crystals check_oiling Is an Oil Forming Instead of Crystals? check_crystals->check_oiling No success Crystals Form Successfully check_crystals->success Yes no_crystals No Crystals check_oiling->no_crystals No oiling_out Oiling Out check_oiling->oiling_out Yes action_scratch Action: Scratch flask interior or add a seed crystal no_crystals->action_scratch action_reheat_slow Action: Reheat to dissolve oil, add a little more solvent, and cool very slowly oiling_out->action_reheat_slow action_concentrate Action: Boil off some solvent to concentrate the solution action_scratch->action_concentrate If scratching fails

Caption: A decision tree for troubleshooting common recrystallization issues.

References

"5-propyl-1H-benzo[d]imidazol-2(3H)-one" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely stability issues for 5-propyl-1H-benzo[d]imidazol-2(3H)-one?

A1: Like many benzimidazole derivatives, this compound is potentially susceptible to degradation under several conditions. The primary concerns are hydrolysis under acidic or basic conditions, oxidation, and photolytic degradation. The stability of the compound in solid form versus in various solutions can also differ significantly.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the benzimidazolone core structure, potential degradation pathways include:

  • Hydrolysis: The amide bond in the imidazolone ring can be susceptible to cleavage under strong acidic or basic conditions, potentially leading to the opening of the imidazole ring to form a diamino-substituted benzene derivative.

  • Oxidation: The benzene ring and the propyl group could be susceptible to oxidation, leading to the formation of hydroxylated derivatives or other oxidative degradation products.

  • Photolysis: Exposure to UV or high-intensity visible light may induce photolytic degradation, potentially leading to complex decomposition products.

Q3: How should I store this compound to ensure its stability?

A3: For optimal stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated. If solutions are prepared, they should be used fresh or stored under conditions determined by stability studies (e.g., protected from light, at a specific pH, and refrigerated).

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.

  • Possible Cause 1: Degradation due to solvent or pH.

    • Troubleshooting Step: Ensure the pH of your sample solution and mobile phase is within a stable range for the compound. If you are using highly acidic or basic conditions, consider adjusting the pH to be closer to neutral. Analyze a freshly prepared sample to see if the impurity peaks are present initially or form over time.

  • Possible Cause 2: On-column degradation.

    • Troubleshooting Step: The stationary phase of the HPLC column could be contributing to degradation. Try using a different type of column (e.g., a different stationary phase chemistry or a column from a different manufacturer).

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect your samples from light during preparation, storage, and analysis. Use amber vials or cover your sample vials with aluminum foil.

Issue 2: My sample of this compound shows a decrease in purity over time.

  • Possible Cause 1: Inappropriate storage conditions.

    • Troubleshooting Step: Review your storage conditions. The compound should be stored as a solid in a desiccated, dark environment, preferably at a low temperature. If you are storing it in solution, the stability of the compound in that specific solvent and at that concentration needs to be determined.

  • Possible Cause 2: Inherent instability.

    • Troubleshooting Step: The compound may be inherently unstable under your experimental conditions. It is advisable to perform forced degradation studies to understand its stability profile. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.

Quantitative Data from Forced Degradation Studies (Hypothetical Data)

The following tables represent hypothetical data from forced degradation studies on this compound to illustrate how such data would be presented.

Table 1: Degradation of this compound under Hydrolytic Conditions

ConditionTime (hours)% Degradation
0.1 M HCl (60°C)248.5
4815.2
0.1 M NaOH (60°C)2412.1
4822.8
Water (60°C)48< 1.0

Table 2: Degradation of this compound under Oxidative and Photolytic Conditions

ConditionTime (hours)% Degradation
3% H₂O₂ (RT)2418.7
4835.4
Photolytic (ICH Q1B)249.8
4817.5

Experimental Protocols

Protocol 1: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C).

    • Analyze the solid at specified time points.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (H₂O₂) main->oxidation photolysis Photolysis (UV/Vis Light) main->photolysis ring_opened Ring-Opened Product (Diaminophenyl Propanoic Acid Derivative) hydrolysis->ring_opened oxidized_prod Oxidized Product (e.g., Hydroxylated derivative) oxidation->oxidized_prod photo_degradants Photodegradants photolysis->photo_degradants

Caption: Hypothetical degradation pathways for this compound.

ForcedDegradationWorkflow start Start: Pure Compound prepare_solution Prepare Stock Solution (1 mg/mL) start->prepare_solution stress_conditions Apply Stress Conditions prepare_solution->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation photolysis Photolysis (ICH Q1B) stress_conditions->photolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis photolysis->analysis characterize Characterize Degradants (LC-MS, NMR) analysis->characterize end End: Stability Profile characterize->end

Caption: General experimental workflow for forced degradation studies.

TroubleshootingLogic start Unexpected Peaks in HPLC? check_fresh Analyze Freshly Prepared Sample start->check_fresh peaks_present Peaks Present? check_fresh->peaks_present check_method Review Analytical Method (pH, column) peaks_present->check_method Yes check_storage Review Sample Storage & Handling (Light, Temp) peaks_present->check_storage No (forms over time) no_issue Likely Not a Degradation Issue check_method->no_issue perform_forced Perform Forced Degradation Study check_storage->perform_forced degradation_issue Degradation Confirmed perform_forced->degradation_issue

Caption: Troubleshooting logic for unexpected degradation.

Technical Support Center: Improving the Solubility of 5-propyl-1H-benzo[d]imidazol-2(3H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "5-propyl-1H-benzo[d]imidazol-2(3H)-one" and similar benzimidazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving benzimidazole derivatives and other poorly soluble compounds for in vitro assays.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue with poorly soluble compounds. Several strategies can be employed to prevent precipitation upon dilution:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.

  • Use a pre-dilution step: Instead of diluting the DMSO stock directly into the final assay volume, perform an intermediate dilution in a co-solvent/buffer mixture.

  • Employ solubilizing excipients: Consider the use of co-solvents, surfactants, or cyclodextrins in your assay buffer to enhance the solubility of your compound.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment can be an effective method for compounds with ionizable groups. Benzimidazole derivatives can have both acidic and basic properties. The solubility of weakly ionizable compounds is pH-dependent.[2] For a basic compound, decreasing the pH (acidic conditions) can increase solubility, while for an acidic compound, increasing the pH (basic conditions) can improve solubility. It is crucial to determine the pKa of your compound to select the appropriate pH range. However, ensure the chosen pH is compatible with your biological assay and does not affect cellular health or protein function.

Q4: Are there alternatives to DMSO for preparing stock solutions?

A4: While DMSO is widely used, other organic solvents can be considered if DMSO is incompatible with your assay. These include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific compound and the tolerance of the biological system. It is important to perform a vehicle control experiment to assess the effect of the solvent on your assay.

Q5: How can I determine the solubility of my compound in different solvents?

A5: You can perform a simple solubility test by adding a small, known amount of your compound to a specific volume of solvent and observing for dissolution. For more quantitative measurements, techniques like shake-flask method followed by UV-Vis spectroscopy or HPLC analysis can be used to determine the saturation solubility.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution during storage of DMSO stock. The compound has low solubility in DMSO at the stored temperature (e.g., -20°C or 4°C).Store the DMSO stock solution at room temperature if the compound is stable. Alternatively, prepare fresh stock solutions before each experiment. Consider using a different solvent for the stock solution.
Inconsistent results between experiments. The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution into the assay medium.Ensure the stock solution is completely clear before use. Use gentle warming (e.g., 37°C) or sonication to aid dissolution. Visually inspect for any precipitation after dilution. Implement one of the solubilization strategies mentioned in the FAQs.
Observed cellular toxicity in the assay. The concentration of the organic solvent (e.g., DMSO) may be too high. The compound itself might be cytotoxic.Perform a vehicle control experiment with the solvent alone to determine its toxicity threshold. Keep the final solvent concentration in the assay as low as possible (typically <1% for DMSO). If the compound is inherently toxic, you may need to work at lower concentrations.
Low or no biological activity observed. The compound may have precipitated in the assay medium, leading to a lower effective concentration.Confirm the solubility of the compound in the final assay buffer. Use a solubilization technique to increase the concentration of the dissolved compound. Consider converting the compound to a more soluble salt form.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh out a precise amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at an appropriate temperature to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Solubility with a Co-solvent
  • Prepare a stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Prepare your aqueous assay buffer.

  • In a separate tube, prepare an intermediate dilution of the compound by adding a small volume of the DMSO stock to a larger volume of a suitable co-solvent (e.g., ethanol, polyethylene glycol 400). The ratio will need to be optimized.

  • Add this intermediate dilution to your final assay medium to reach the desired final concentration of the compound and a low final concentration of the organic solvents.

  • Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent in your experiment.

Protocol 3: Using Cyclodextrins to Enhance Solubility
  • Prepare a stock solution of the compound in 100% DMSO.

  • Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. The concentration of the cyclodextrin will need to be optimized (e.g., 1-10 mM).

  • Add the DMSO stock solution of your compound directly to the cyclodextrin-containing buffer while vortexing to facilitate the formation of an inclusion complex.

  • Allow the mixture to equilibrate for a period (e.g., 30-60 minutes) before adding it to your assay.

  • Include a vehicle control with the same concentration of cyclodextrin and DMSO.

Data Presentation

Table 1: Example Solubility of this compound in Various Solvents

SolventSolubility (µg/mL)Temperature (°C)
Water (pH 7.4)< 125
Phosphate Buffered Saline (PBS)< 125
100% DMSO> 10,00025
100% Ethanol~50025
5% DMSO in PBS< 525

Note: This is example data. Actual solubility needs to be determined experimentally.

Table 2: Effect of Solubilizing Agents on the Apparent Solubility of this compound in PBS (pH 7.4)

Solubilizing AgentConcentrationApparent Solubility (µg/mL)
None (Control)-< 1
HP-β-Cyclodextrin10 mM~50
Polysorbate 80 (Tween 80)0.1% (w/v)~25
PEG 4005% (v/v)~15

Note: This is example data. The effectiveness of each agent needs to be determined experimentally.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue Encountered check_stock Check Stock Solution (Clear? Precipitate?) start->check_stock precipitate_stock Precipitate in Stock check_stock->precipitate_stock dissolve_stock Action: Warm/Sonicate Stock Prepare Fresh Stock precipitate_stock->dissolve_stock Yes no_precipitate_stock Stock is Clear precipitate_stock->no_precipitate_stock No dissolve_stock->check_stock dilution_issue Precipitation upon Dilution in Aqueous Buffer no_precipitate_stock->dilution_issue optimize_dmso Strategy 1: Optimize Final DMSO Concentration dilution_issue->optimize_dmso Yes end End: Compound Solubilized Proceed with Assay dilution_issue->end No use_cosolvent Strategy 2: Use Co-solvents (e.g., Ethanol, PEG 400) optimize_dmso->use_cosolvent use_cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin use_surfactant Strategy 4: Use Surfactants (e.g., Tween 80) use_cyclodextrin->use_surfactant ph_modification Strategy 5: pH Modification (if compound is ionizable) use_surfactant->ph_modification ph_modification->end

Caption: Troubleshooting workflow for addressing solubility issues.

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation compound Poorly Soluble Compound (Hydrophobic) complex Hydrophilic Exterior Hydrophobic Cavity Soluble Compound-Cyclodextrin Complex compound->complex:f1 Encapsulation water Aqueous Environment cyclodextrin Cyclodextrin cyclodextrin->complex:f0

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks for 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 5-propyl-1H-benzo[d]imidazol-2(3H)-one. The following question-and-answer format addresses common issues and provides detailed troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound shows more aromatic signals than expected. What could be the cause?

A1: The presence of unexpected aromatic signals can arise from several factors. The most common reasons include the presence of tautomers, residual starting materials or reagents from the synthesis, or degradation of the product. Benzimidazole derivatives are known to exhibit tautomerism, which can be influenced by the solvent and temperature.[1][2] It is also crucial to consider impurities that may have been carried through the synthesis and purification steps.

Q2: I observe broad peaks in my 1H NMR spectrum, especially for the N-H protons. Is this normal?

A2: Yes, broad N-H peaks are common for benzimidazolone derivatives. This broadening is often due to a combination of factors including quadrupole broadening from the nitrogen atom, and chemical exchange with residual water in the NMR solvent or with other molecules in the sample. Prototropic exchange, or tautomerism, can also contribute to peak broadening, especially in certain solvents.[1]

Q3: Can the choice of NMR solvent affect the spectrum of my compound?

A3: Absolutely. The choice of solvent can significantly influence the chemical shifts of protons and carbons in your molecule.[3] For benzimidazole derivatives, solvents like DMSO-d6 are known to slow down the rate of proton exchange between the nitrogen atoms, which can result in a more resolved spectrum, sometimes revealing distinct signals for the two tautomers.[1] In contrast, solvents like CDCl3 may lead to averaged signals due to faster exchange.

Troubleshooting Guides

Guide 1: Distinguishing Between Tautomers and Impurities

Unexpected peaks in the NMR spectrum of this compound can often be attributed to either the presence of tautomers or impurities. The following workflow and experimental suggestions can help in distinguishing between these possibilities.

Troubleshooting Workflow: Tautomers vs. Impurities

G start Unexpected NMR Peaks Observed vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr cosy_hmbc Perform 2D NMR (COSY, HMBC) vt_nmr->cosy_hmbc Peaks coalesce or sharpen with temperature change? lcms Analyze by LC-MS vt_nmr->lcms No significant change with temperature cosy_hmbc->lcms Inconclusive correlations tautomers Peaks likely due to Tautomers cosy_hmbc->tautomers Correlations consistent with tautomeric structures repurify Re-purify Sample lcms->repurify Single peak in LC with correct m/z impurities Peaks likely due to Impurities lcms->impurities Multiple peaks in LC with different m/z end Problem Resolved repurify->end tautomers->end impurities->repurify

Caption: Troubleshooting workflow for identifying the source of unexpected NMR peaks.

Experimental Protocols

Variable Temperature (VT) NMR Spectroscopy

  • Objective: To determine if the unexpected peaks are due to dynamic processes like tautomerism or rotamerism.

  • Methodology:

    • Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or dimethylformamide-d7).

    • Acquire a standard 1H NMR spectrum at room temperature.

    • Gradually increase the temperature of the NMR probe in increments of 10-20°C and acquire a spectrum at each temperature.

    • If peaks begin to broaden and coalesce into a single peak, this is indicative of a dynamic equilibrium, such as tautomerism, where the rate of exchange increases with temperature.

    • Conversely, lowering the temperature may resolve broad peaks into distinct signals as the exchange process slows down.

2D NMR Spectroscopy (COSY and HMBC)

  • Objective: To establish connectivity between protons and carbons to confirm the structure and identify impurities.

  • Methodology:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This can help to piece together the spin systems of the main compound and any impurities.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is extremely useful for assigning quaternary carbons and piecing together the carbon skeleton of the molecule and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To separate the components of the sample and determine their mass-to-charge ratio (m/z).

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).

    • Analyze the resulting chromatogram and mass spectrum. The presence of multiple peaks in the chromatogram with different m/z values would confirm the presence of impurities.

Guide 2: Common Impurities and Their Identification

Potential Synthetic Impurities

Impurity ClassPotential SourceExpected NMR Signals
Unreacted Starting MaterialsIncomplete reactionSignals corresponding to the starting diamine and urea or phosgene equivalent.
Isomeric ByproductsNon-selective reactionAromatic signals with different splitting patterns or chemical shifts.
Residual SolventsIncomplete removal after purificationCharacteristic signals for common organic solvents (e.g., acetone, ethyl acetate, dichloromethane).

Data Presentation: Expected vs. Potentially Observed NMR Data

The following table provides a hypothetical comparison of expected chemical shifts for this compound and potential signals from a common type of impurity.

ProtonsExpected Chemical Shift (ppm) for ProductPotential Impurity Signal (ppm) - e.g., Isomeric byproduct
Aromatic CH6.8 - 7.27.3 - 7.8
Propyl CH22.4 - 2.62.7 - 2.9
Propyl CH21.5 - 1.71.8 - 2.0
Propyl CH30.8 - 1.01.1 - 1.3
NH10.0 - 11.5 (broad)9.5 - 10.5 (broad)

Signaling Pathway: Tautomerism in this compound

Caption: Tautomeric equilibrium of this compound.

By following these troubleshooting guides and experimental protocols, researchers can effectively diagnose the cause of unexpected NMR peaks and ensure the purity and structural integrity of their this compound samples.

References

"5-propyl-1H-benzo[d]imidazol-2(3H)-one" mass spec fragmentation pattern interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the interpretation of the mass spectrum fragmentation pattern for 5-propyl-1H-benzo[d]imidazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular formula for this compound is C₁₀H₁₂N₂O. The calculated monoisotopic mass is approximately 176.09 g/mol . Therefore, you should expect to see the molecular ion peak [M]⁺ at an m/z of 176.

Q2: I am seeing a prominent peak at m/z 147. What does this fragment correspond to?

A peak at m/z 147 likely represents the loss of an ethyl group (C₂H₅•, 29 Da) from the molecular ion. This is a common fragmentation pathway for propyl-substituted aromatic compounds, proceeding through a McLafferty-type rearrangement or direct cleavage of the C-C bond beta to the aromatic ring.

Q3: Another significant peak appears at m/z 133. What is the origin of this fragment?

The fragment at m/z 133 is most likely due to the loss of the entire propyl radical (C₃H₇•, 43 Da) from the molecular ion. This is a result of benzylic cleavage, which is a favorable fragmentation process due to the stability of the resulting cation.

Q4: Are there any characteristic neutral losses I should look for from the benzimidazolone core?

Yes, benzimidazole derivatives are known to undergo specific neutral losses.[1] A key fragmentation pathway for the benzimidazolone ring system involves the loss of carbon monoxide (CO, 28 Da). Therefore, you might observe a peak at m/z 148, corresponding to the loss of CO from the molecular ion ([M-CO]⁺). Further fragmentation of other ions by the loss of CO is also possible. Another characteristic, though less common for the imidazolone structure, is the loss of hydrogen cyanide (HCN, 27 Da).[1]

Q5: How can I confirm the presence of the propyl group in my spectrum?

The presence of the propyl group can be inferred from the characteristic losses of 29 Da (loss of C₂H₅•) to give a fragment at m/z 147 and 43 Da (loss of C₃H₇•) to give a fragment at m/z 133 from the molecular ion.

Troubleshooting Guide

Issue: The molecular ion peak at m/z 176 is very weak or absent.

  • Possible Cause: The ionization energy used may be too high, causing extensive fragmentation and diminishing the abundance of the molecular ion.

  • Troubleshooting Step: If using Electron Ionization (EI), try reducing the ionization energy. Alternatively, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent molecular ion peak.

Issue: I am observing unexpected peaks that don't fit the proposed fragmentation pattern.

  • Possible Cause 1: The sample may be impure, containing starting materials, byproducts, or solvent residues.

  • Troubleshooting Step 1: Verify the purity of your sample using other analytical techniques like NMR or HPLC. Ensure proper sample preparation and handling to avoid contamination.

  • Possible Cause 2: The compound may be undergoing complex rearrangements in the mass spectrometer.

  • Troubleshooting Step 2: Consult literature on the mass spectrometry of related benzimidazolone derivatives to see if similar rearrangements have been reported.[2][3][4] High-resolution mass spectrometry (HRMS) can provide exact mass measurements to help elucidate the elemental composition of unknown fragments.

Data Presentation

Table 1: Proposed Mass Spectral Fragmentation Data for this compound

m/zProposed Fragment IonDescription of Loss
176[C₁₀H₁₂N₂O]⁺Molecular Ion (M⁺)
148[C₉H₁₂N₂]⁺Loss of CO from M⁺
147[C₈H₇N₂O]⁺Loss of C₂H₅• from M⁺
133[C₇H₅N₂O]⁺Loss of C₃H₇• from M⁺
119[C₇H₅NO]⁺Loss of HCN from the m/z 147 fragment
105[C₆H₅O]⁺Loss of CO from the m/z 133 fragment

Experimental Protocols

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if analyzing a mixture.

  • Ionization: Subject the sample to electron ionization, typically at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: The generated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization

Fragmentation_Pathway M [M]⁺ m/z = 176 F147 [M - C₂H₅]⁺ m/z = 147 M->F147 - C₂H₅• F133 [M - C₃H₇]⁺ m/z = 133 M->F133 - C₃H₇• F148 [M - CO]⁺ m/z = 148 M->F148 - CO F119 [C₇H₅NO]⁺ m/z = 119 F147->F119 - HCN F105 [C₆H₅O]⁺ m/z = 105 F133->F105 - CO

Caption: Proposed fragmentation pathway for this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of "5-propyl-1H-benzo[d]imidazol-2(3H)-one" and related benzimidazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the likely reasons?

Poor cell permeability is a common challenge for benzimidazole derivatives and can be attributed to several physicochemical properties. Key factors include:

  • Poor Aqueous Solubility: Although seemingly counterintuitive, a minimal level of aqueous solubility is required for a compound to be available at the cell surface for absorption. Benzimidazole derivatives can exhibit poor solubility, which limits the concentration gradient driving passive diffusion.[1][2]

  • Hydrogen Bonding Potential: The presence of hydrogen bond donors and acceptors in the benzimidazolone core can lead to strong interactions with the polar head groups of the lipid bilayer, hindering its partitioning into the hydrophobic membrane interior.

  • Efflux Transporter Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.

Q2: What initial steps can we take to assess the permeability of our compound?

To quantitatively assess the permeability of this compound, two widely accepted in vitro assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay models passive transcellular permeability. It is a cell-free system that measures the diffusion of a compound from a donor to an acceptor compartment through a synthetic membrane coated with lipids.[3][4][5]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma. These cells differentiate to form tight junctions and express various transporters, thus modeling both passive and active transport mechanisms across the intestinal epithelium.[1][6][7]

A comparison of results from both assays can help distinguish between poor passive diffusion and active efflux.

Q3: What strategies can we employ to improve the cell permeability of this compound?

There are two primary approaches to enhance the cell permeability of your compound: chemical modification and formulation strategies.

  • Chemical Modification (Prodrug Approach): A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to mask polar functional groups that hinder membrane permeability. For benzimidazoles, common prodrug strategies include:

    • N-Acylation or N-Acyloxymethylation: Attaching acyl or acyloxymethyl groups to the nitrogen atoms of the benzimidazolone ring can increase lipophilicity. These groups are designed to be cleaved by intracellular esterases to release the active compound.

    • Phosphate Esters: Introducing a phosphate ester group can dramatically increase aqueous solubility, which can be beneficial for administration. Intracellular phosphatases can then cleave the phosphate group to release the parent compound.[3]

  • Formulation Strategies: Encapsulating the compound in a suitable delivery system can improve its solubility and facilitate its transport across the cell membrane.

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the oral absorption of poorly soluble compounds by forming fine emulsions in the gastrointestinal tract.

    • Nanoparticle-Based Formulations: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation and enhance its uptake by cells.

Troubleshooting Guides

Problem: Low permeability observed in the PAMPA assay.

Possible Cause Troubleshooting Step
Low Lipophilicity Synthesize analogs with increased lipophilicity. For example, consider replacing the propyl group with a longer alkyl chain or a more lipophilic substituent. Refer to the Structure-Permeability Relationship section below.
Poor Solubility in Donor Compartment Use a co-solvent (e.g., DMSO, up to 1%) in the donor buffer to increase the compound's concentration. Ensure the final co-solvent concentration is consistent across all wells.
Compound Instability Assess the stability of the compound in the assay buffer at the experimental temperature and pH.

Problem: Low apparent permeability (Papp) in the apical-to-basolateral direction and high efflux ratio in the Caco-2 assay.

Possible Cause Troubleshooting Step
Active Efflux The compound is likely a substrate for an efflux transporter (e.g., P-gp). Co-incubate the compound with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant increase in apical-to-basolateral permeability would confirm this.
Poor Passive Permeability If efflux inhibition does not significantly improve permeability, the compound's intrinsic passive permeability is low. In this case, consider the chemical modification or formulation strategies outlined in the FAQs.

Data Presentation: Physicochemical Properties of Related Benzimidazole Derivatives

Since specific experimental data for this compound is limited, the following table presents computed and experimental data for structurally related compounds to provide a reference point for expected properties.

CompoundMolecular Weight ( g/mol )XLogP3 / Log PReference
1-propyl-1H-benzo[d]imidazol-2(3H)-one176.211.6PubChem[8]
Benzimidazole118.141.3PubChem[9]
2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide255.300.2PubChem[10]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a compound.

Methodology:

  • Preparation of the Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm).

  • Preparation of the Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4).

  • Preparation of the Donor Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with buffer to the final desired concentration (typically 100-200 µM, with the final DMSO concentration not exceeding 1%).

  • Assay Assembly: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and assess the potential for active transport of a compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is typically required. The permeability of a fluorescent marker like Lucifer yellow is also assessed.

  • Preparation of Test Compound Solution: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.

    • Follow the same incubation and sampling procedure as for the A-to-B direction.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C_0) Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C_0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is generally considered indicative of active efflux.

Mandatory Visualizations

experimental_workflow start Start: Poor Cell Permeability of This compound pampa PAMPA Assay start->pampa caco2 Caco-2 Assay start->caco2 analyze_pampa Analyze Pe pampa->analyze_pampa analyze_caco2 Analyze Papp and Efflux Ratio caco2->analyze_caco2 low_pe Low Passive Permeability analyze_pampa->low_pe high_efflux High Efflux Ratio (>2)? analyze_caco2->high_efflux chemical_mod Chemical Modification (Prodrug Synthesis) low_pe->chemical_mod Yes formulation Formulation Strategies (SEDDS, Nanoparticles) low_pe->formulation Yes efflux_inhibitor Caco-2 Assay with Efflux Inhibitor high_efflux->efflux_inhibitor Yes high_efflux->chemical_mod No re_evaluate Re-evaluate Permeability efflux_inhibitor->re_evaluate re_evaluate->chemical_mod end Optimized Compound/Formulation chemical_mod->end formulation->end

Caption: Experimental workflow for troubleshooting poor cell permeability.

Caption: General mechanism of intracellular activation of a prodrug.

decision_tree start Low Permeability Issue is_solubility_issue Is aqueous solubility a limiting factor? start->is_solubility_issue is_lipophilicity_issue Is lipophilicity suboptimal? is_solubility_issue->is_lipophilicity_issue No solubility_strategy Formulation Strategies (e.g., SEDDS, nanoparticles) or Prodrug (e.g., phosphate ester) is_solubility_issue->solubility_strategy Yes is_efflux_issue Is it an efflux substrate? is_lipophilicity_issue->is_efflux_issue No lipophilicity_strategy Chemical Modification (increase LogP) or Prodrug (mask polar groups) is_lipophilicity_issue->lipophilicity_strategy Yes efflux_strategy Chemical Modification (modify structure to avoid transporter recognition) is_efflux_issue->efflux_strategy Yes

Caption: Decision tree for selecting a permeability enhancement strategy.

References

"5-propyl-1H-benzo[d]imidazol-2(3H)-one" assay interference and false positives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-propyl-1H-benzo[d]imidazol-2(3H)-one. The information provided addresses potential assay interference and the occurrence of false positives, with a focus on common issues associated with the benzimidazole core structure.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing activity in my primary screening assay. How can I be sure this is a genuine result and not a false positive?

A1: It is crucial to perform secondary or orthogonal assays to confirm the initial findings. False positives in high-throughput screening (HTS) can arise from various compound-dependent assay interferences. For compounds with a benzimidazole core, such as this compound, potential sources of interference include direct inhibition of reporter enzymes like firefly luciferase, intrinsic fluorescence of the compound, or compound aggregation.[1][2]

Q2: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A2: Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in numerous assays through non-specific mechanisms, leading to a high rate of false positives.[3] While some studies have shown that certain benzimidazole-based compounds do not act as PAINS, the core structure is present in some known luciferase inhibitors.[4][5][6] Therefore, it is essential to rigorously test for non-specific activity.

Q3: My assay uses a luciferase reporter. Are there any known issues with benzimidazole-containing compounds?

A3: Yes, the benzimidazole scaffold has been identified as a common inhibitor of firefly luciferase.[1][5][7][8] This inhibition can be competitive with the substrate D-luciferin, leading to a decrease in the luminescent signal that can be misinterpreted as a biological effect (e.g., inhibition of a target protein in a coupled-enzyme assay).[7][8]

Q4: Could the inherent properties of this compound interfere with fluorescence-based assays?

A4: Benzimidazole derivatives can possess intrinsic fluorescent properties.[9][10][11] This can interfere with fluorescence-based assays by either directly contributing to the signal (false positive) or by quenching the signal of the reporter fluorophore (false negative). It is recommended to measure the fluorescence spectrum of your compound under the assay conditions.

Q5: What is compound aggregation, and how can it lead to false positives?

A5: Compound aggregation occurs when small molecules form colloidal particles in solution. These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent biological activity.[12] Benzimidazole-based compounds have been observed to self-aggregate, which could be a source of assay interference.[13]

Troubleshooting Guide

Issue 1: Suspected False Positive in a Luciferase-Based Assay

Symptoms:

  • Your compound shows dose-dependent inhibition in a luciferase-based assay.

  • The activity is not reproducible in an orthogonal assay that does not use luciferase.

Troubleshooting Workflow:

G A Start: Suspected Luciferase Interference B Perform Luciferase Counter-Screen (without primary target) A->B C Does the compound inhibit luciferase directly? B->C D Yes: Result is likely a false positive due to luciferase inhibition. C->D Yes E No: Interference is unlikely. Proceed with orthogonal assays. C->E No F Characterize Inhibition: Determine if competitive with ATP or Luciferin D->F

Caption: Troubleshooting workflow for suspected luciferase interference.

Recommended Actions & Experimental Protocols:

  • Perform a Luciferase Counter-Screen:

    • Objective: To determine if this compound directly inhibits the luciferase enzyme.

    • Protocol:

      • Set up the assay in the same buffer and conditions as your primary screen, but without the primary biological target (e.g., your kinase or receptor of interest).

      • Include the luciferase enzyme, ATP, and luciferin at the same concentrations used in the primary assay.

      • Add a concentration range of this compound.

      • Measure the luminescence and calculate the IC50 of luciferase inhibition.

  • Data Interpretation:

    • If the compound inhibits luciferase in the counter-screen with a similar potency to the primary assay, the original result is likely a false positive.

    • The following table shows an example of how to present the data from your primary screen and counter-screen.

CompoundPrimary Assay IC50 (µM)Luciferase Counter-Screen IC50 (µM)Interpretation
This compound5.26.1High probability of false positive
Control Compound (Known Active)2.5> 100True Positive
Control Compound (Known Luciferase Inhibitor)1.82.0Confirmed Luciferase Inhibitor (False Positive)
Issue 2: Suspected Interference in a Fluorescence-Based Assay

Symptoms:

  • Unusually high or low fluorescence readings in the presence of your compound.

  • High background fluorescence in wells containing only the compound and buffer.

Troubleshooting Workflow:

G A Start: Suspected Fluorescence Interference B Measure Compound's Intrinsic Fluorescence A->B C Is the compound fluorescent at assay wavelengths? B->C D Yes: Potential for direct interference. Implement correction methods. C->D Yes E No: Direct fluorescence is not the issue. Check for quenching. C->E No F Perform Quenching Assay E->F G Does the compound quench the reporter fluorophore? F->G H Yes: Result may be a false negative or artifactual. G->H Yes I No: Interference is unlikely. G->I No

Caption: Troubleshooting workflow for suspected fluorescence interference.

Recommended Actions & Experimental Protocols:

  • Assess Intrinsic Compound Fluorescence:

    • Objective: To determine if the compound itself fluoresces at the excitation and emission wavelengths of the assay.

    • Protocol:

      • Prepare a dilution series of this compound in the assay buffer.

      • Using a plate reader, scan the emission spectrum of the compound at the assay's excitation wavelength.

      • Also, scan the excitation spectrum at the assay's emission wavelength.

  • Perform a Quenching Assay:

    • Objective: To determine if the compound quenches the fluorescence of the assay's reporter probe.

    • Protocol:

      • In the assay buffer, add the reporter fluorophore at its working concentration.

      • Add a dilution series of this compound.

      • Measure the fluorescence at the assay's excitation and emission wavelengths. A decrease in signal indicates quenching.

Data Presentation Example:

Compound Concentration (µM)Intrinsic Fluorescence (RFU)Fluorescence with Reporter (RFU)% Quenching
05010,0000%
11509,5005%
108006,00040%
1005,0002,00080%
Issue 3: Suspected Compound Aggregation

Symptoms:

  • Activity is sensitive to the presence of detergents.

  • Inhibition appears to be time-dependent.

  • Results are not reproducible.

Troubleshooting Workflow:

G A Start: Suspected Aggregation B Re-run Assay with 0.01% Triton X-100 A->B C Is the compound's activity significantly reduced? B->C D Yes: Aggregation is the likely cause of the observed activity. C->D Yes E No: Aggregation is unlikely to be the primary mechanism. C->E No F Perform Dynamic Light Scattering (DLS) D->F G Are particles detected in the micrometer range? F->G H Yes: Confirms aggregation. G->H Yes I No: Re-evaluate other possibilities. G->I No

Caption: Troubleshooting workflow for suspected compound aggregation.

Recommended Actions & Experimental Protocols:

  • Detergent-Based Counter-Screen:

    • Objective: To determine if the observed activity is sensitive to the presence of a non-ionic detergent, which disrupts aggregates.

    • Protocol:

      • Repeat the primary assay with the inclusion of 0.01% Triton X-100 in the assay buffer.

      • Compare the dose-response curve of this compound with and without the detergent.

  • Dynamic Light Scattering (DLS):

    • Objective: To directly detect the formation of aggregates.

    • Protocol:

      • Prepare solutions of this compound in the assay buffer at concentrations around the observed IC50.

      • Analyze the samples using a DLS instrument to detect the presence of particles. The appearance of particles in the 100-1000 nm range is indicative of aggregation.

Example Data from Detergent Assay:

Assay ConditionIC50 of this compound (µM)
Standard Buffer8.5
Buffer + 0.01% Triton X-100> 100

A significant shift in IC50 in the presence of detergent strongly suggests that the compound's activity is due to aggregation.[12]

References

Validation & Comparative

A Comparative Analysis of Albendazole and 5-propyl-1H-benzo[d]imidazol-2(3H)-one for Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anthelmintic drug discovery, the benzimidazole scaffold has been a cornerstone for decades, yielding highly effective and widely used drugs. This guide provides a comparative overview of the well-established anthelmintic agent, albendazole, and a less-characterized derivative, 5-propyl-1H-benzo[d]imidazol-2(3H)-one. While extensive data supports the broad-spectrum efficacy of albendazole, the anthelmintic potential of this compound remains largely unexplored in publicly available literature. This comparison, therefore, juxtaposes a known entity with a hypothetical one, drawing upon the general structure-activity relationships within the benzimidazole class to project the potential attributes of the latter.

Overview of Compounds

Albendazole is a broad-spectrum benzimidazole carbamate that has been a mainstay in the treatment of a variety of intestinal and systemic parasitic worm infections in both humans and animals. Its efficacy against nematodes, cestodes, and some trematodes is well-documented.

Mechanism of Action

The primary mechanism of action for benzimidazole anthelmintics, including albendazole, is the inhibition of microtubule polymerization in the parasite.

Albendazole: Targeting the Cytoskeleton

Albendazole and its active metabolite, albendazole sulfoxide, exhibit a high affinity for the β-tubulin subunit of the parasite's microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are crucial for essential cellular functions such as:

  • Intracellular transport: Disruption of microtubule-dependent transport systems impairs the uptake of glucose and other vital nutrients, leading to energy depletion.

  • Cell division: Interference with the formation of the mitotic spindle halts cell division and egg production.

  • Maintenance of cell structure: The loss of microtubule integrity leads to the collapse of the parasite's cellular structure.

This multifaceted disruption of cellular function ultimately results in the paralysis and death of the parasite.

Albendazole Albendazole BetaTubulin Parasite β-Tubulin Albendazole->BetaTubulin Binds to MicrotubulePolymerization Microtubule Polymerization MicrotubuleDisruption Microtubule Disruption MicrotubulePolymerization->MicrotubuleDisruption Inhibits GlucoseUptake Decreased Glucose Uptake MicrotubuleDisruption->GlucoseUptake CellDivision Inhibition of Cell Division MicrotubuleDisruption->CellDivision CellStructure Loss of Cell Structure MicrotubuleDisruption->CellStructure EnergyDepletion Energy Depletion (ATP Depletion) GlucoseUptake->EnergyDepletion ParalysisDeath Paralysis and Death of Parasite CellDivision->ParalysisDeath CellStructure->ParalysisDeath EnergyDepletion->ParalysisDeath

Figure 1: Mechanism of action of Albendazole.

This compound: A Postulated Mechanism

Given its benzimidazole core, it is hypothesized that this compound, if active, would also target parasite β-tubulin. The "one" suffix indicates a carbonyl group at the 2-position, a feature present in some bioactive benzimidazole derivatives. The key differentiator is the propyl group at the 5-position. Structure-activity relationship studies on benzimidazoles suggest that substitutions at the 5- and 6-positions can significantly influence anthelmintic potency and spectrum. The lipophilicity and steric bulk of the propyl group could affect the compound's absorption, distribution, and binding affinity to the target protein.

Comparative Anthelmintic Efficacy (Hypothetical)

Direct experimental data comparing the anthelmintic efficacy of albendazole and this compound is unavailable. The following table presents a hypothetical comparison based on the known properties of albendazole and the potential impact of the structural features of this compound.

ParameterAlbendazoleThis compound (Hypothetical)
Target Organisms Broad-spectrum: Nematodes (roundworms), Cestodes (tapeworms), some Trematodes (flukes).Potentially active against nematodes, but the spectrum is unknown.
In Vitro Potency (IC50/EC50) Well-characterized with low micromolar to nanomolar activity against various helminths.Unknown. The propyl group might enhance lipophilicity, potentially improving cell penetration and potency, or it could sterically hinder binding to the target.
In Vivo Efficacy High efficacy in various animal models and clinical use.Unknown. Efficacy would depend on its pharmacokinetic properties (absorption, metabolism, etc.), which are undetermined.

Experimental Protocols for Anthelmintic Activity Evaluation

The assessment of anthelmintic activity involves a series of in vitro and in vivo assays.

In Vitro Assays

These assays provide initial screening data on the direct effect of a compound on the parasite.

  • Adult Worm Motility Assay:

    • Objective: To assess the ability of a compound to induce paralysis or death in adult worms.

    • Method: Adult worms (e.g., Caenorhabditis elegans, Haemonchus contortus) are collected and placed in a multi-well plate containing culture medium. The test compound is added at various concentrations. Worm motility is observed and scored at different time points (e.g., 24, 48, 72 hours). Albendazole is typically used as a positive control.

    • Endpoint: Determination of the concentration that causes 50% inhibition of motility (IC50).

  • Larval Development/Migration Assay:

    • Objective: To evaluate the effect of a compound on the development or migration of larval stages.

    • Method: Infective larvae (L3) are exposed to different concentrations of the test compound. For development assays, the transition to the next larval stage (L4) is monitored. For migration assays, the ability of larvae to pass through a sieve is measured.

    • Endpoint: The concentration that inhibits 50% of larval development or migration (IC50).

  • Egg Hatch Assay:

    • Objective: To determine the ovicidal activity of a compound.

    • Method: Freshly collected helminth eggs are incubated with various concentrations of the test compound. The number of hatched larvae is counted after a specific incubation period.

    • Endpoint: The concentration that inhibits 50% of egg hatching (EC50).

cluster_0 In Vitro Anthelmintic Assays CollectWorms Collect Adult Worms/ Larvae/Eggs PreparePlates Prepare Multi-well Plates with Culture Medium CollectWorms->PreparePlates AddCompounds Add Test Compound & Controls (Albendazole) PreparePlates->AddCompounds Incubate Incubate under Controlled Conditions AddCompounds->Incubate Observe Observe & Score Motility/ Development/Hatching Incubate->Observe Calculate Calculate IC50/EC50 Observe->Calculate

Figure 2: General workflow for in vitro anthelmintic assays.

In Vivo Assays

These studies are crucial for evaluating the efficacy of a compound in a living host.

  • Rodent Models:

    • Objective: To assess the in vivo efficacy, safety, and pharmacokinetic profile of a compound.

    • Method: Laboratory animals (e.g., mice, rats) are experimentally infected with a specific helminth species (e.g., Heligmosomoides polygyrus, Trichuris muris). After the infection is established, the animals are treated with the test compound.

    • Endpoint: Reduction in worm burden (number of adult worms) or fecal egg count compared to an untreated control group.

  • Livestock Models:

    • Objective: To evaluate the efficacy in target animal species.

    • Method: Naturally or experimentally infected livestock (e.g., sheep, cattle) are treated with the test compound.

    • Endpoint: Fecal egg count reduction test (FECRT) is a common method to assess efficacy.

Conclusion

Albendazole is a well-established anthelmintic with a broad spectrum of activity and a known mechanism of action targeting parasite β-tubulin. Its efficacy has been extensively validated through numerous in vitro and in vivo studies.

In contrast, this compound represents a chemical entity with theoretical potential as an anthelmintic due to its benzimidazole core. However, in the absence of direct experimental evidence, its activity, spectrum, and potency remain speculative. The presence of the 5-propyl group could potentially modulate its biological activity and pharmacokinetic properties. Further research, following the experimental protocols outlined above, is necessary to determine if this compound holds any promise as a novel anthelmintic agent and how it would compare to the established efficacy of albendazole. For researchers in drug development, this highlights the importance of systematic screening and structure-activity relationship studies in the quest for new and improved anthelmintics.

A Comparative Analysis of 5-Propyl-1H-benzo[d]imidazol-2(3H)-one and Other Benzimidazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including its potential as an anticancer therapeutic. This guide provides a comparative analysis of a representative 5-substituted-1H-benzo[d]imidazol-2(3H)-one derivative against two established benzimidazole anticancer agents, Mebendazole and Bendamustine. The comparison focuses on their cytotoxic activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Due to the limited availability of specific anticancer data for 5-propyl-1H-benzo[d]imidazol-2(3H)-one, this guide utilizes data for a structurally related and potent derivative, Benzyl-5-(4-methylpiperazin-1-ylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one (referred to as Compound 5b) , as a representative of this class of compounds.[1]

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxic activity of anticancer agents is a critical measure of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for Compound 5b, Mebendazole, and Bendamustine against a variety of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound 5b HCC1937 (Breast Carcinoma)2.6[1]
A549 (Lung Carcinoma)>10[1]
MDA-MB-468 (Breast Carcinoma)>10[1]
Mebendazole Gastric Cancer Cell Lines0.39 - 1.25[2][3]
OVCAR3 (Ovarian Cancer)0.625[4]
OAW42 (Ovarian Cancer)0.312[4]
Glioblastoma Cell Lines0.11 - 0.31[2]
Non-Small Cell Lung Cancer~0.16[2]
HT-29 (Colorectal Cancer)< 1[5]
Bendamustine Mantle Cell Lymphoma21.1 ± 16.2[6]
Diffuse Large B-cell Lymphoma47.5 ± 26.8[6]
Multiple Myeloma44.8 ± 22.5[6]
Adult T-cell Leukemia44.9 ± 25.0[6]

Analysis: The data indicates that Mebendazole generally exhibits the highest potency across a broad range of cancer cell lines, with IC50 values frequently in the sub-micromolar range.[2][4][5] Compound 5b demonstrates notable activity against the HCC1937 breast cancer cell line.[1] Bendamustine, while an effective clinical agent, shows lower in vitro potency compared to Mebendazole, with IC50 values in the micromolar range, primarily against hematological malignancies.[6]

Mechanisms of Action

The anticancer effects of these benzimidazole derivatives are mediated through distinct molecular mechanisms.

Compound 5b (Proposed Mechanism): The primary proposed mechanism of action for Compound 5b and related derivatives is the induction of apoptosis.[1] Flow cytometry data has indicated that this compound leads to an increase in apoptotic cells with increasing concentration.[1]

Compound 5b Compound 5b Cancer Cell Cancer Cell Compound 5b->Cancer Cell Enters Apoptotic Pathways Apoptotic Pathways Cancer Cell->Apoptotic Pathways Activates Cell Death Cell Death Apoptotic Pathways->Cell Death

Proposed apoptotic pathway for Compound 5b.

Mebendazole: The primary anticancer mechanism of Mebendazole is the inhibition of tubulin polymerization.[2] By binding to β-tubulin, it disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.[2]

Mebendazole Mebendazole Tubulin Tubulin Mebendazole->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits polymerization Mitosis Mitosis Microtubule->Mitosis Disrupts spindle formation Apoptosis Apoptosis Mitosis->Apoptosis Leads to mitotic arrest and

Mechanism of Mebendazole via tubulin polymerization inhibition.

Bendamustine: Bendamustine is a bifunctional mechlorethamine derivative that acts as an alkylating agent. It causes DNA damage, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

Bendamustine Bendamustine DNA DNA Bendamustine->DNA Alkylates DNA_Damage DNA Damage (Cross-links) DNA->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Mechanism of Bendamustine through DNA damage.

Experimental Protocols

The IC50 values presented in this guide were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 5b, Mebendazole, or Bendamustine) and incubated for a specified period (e.g., 48 or 72 hours).[4][6]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or SDS, is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of cell growth is inhibited.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound (Varying Concentrations) A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (~570nm) F->G H Calculate IC50 G->H

Workflow of the MTT cell viability assay.

Conclusion

This comparative guide highlights the therapeutic potential and diverse mechanisms of action of benzimidazole-based anticancer agents. Mebendazole stands out for its high in vitro potency across a range of solid tumors, primarily through its action as a microtubule inhibitor. Bendamustine remains a clinically relevant agent for hematological cancers, acting through DNA alkylation. The representative 5-substituted-1H-benzo[d]imidazol-2(3H)-one, Compound 5b, shows promising activity against breast cancer cells, warranting further investigation into its apoptotic mechanism and broader anticancer spectrum. The data presented underscores the versatility of the benzimidazole scaffold and provides a basis for further research and development of novel, more effective anticancer therapies.

References

A Comparative Analysis of the Anticancer Mechanisms of 5-propyl-1H-benzo[d]imidazol-2(3H)-one and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anticancer mechanisms of the novel benzimidazole derivative, 5-propyl-1H-benzo[d]imidazol-2(3H)-one, and the established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.

Due to the limited public data on this compound, this guide utilizes "Compound 5b" (Benzyl-5-(4-methylpiperazin-1-ylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one), a structurally related and experimentally evaluated derivative, as a proxy. This allows for a data-driven comparison of the benzimidazole scaffold with a well-characterized anticancer drug.

I. Overview of Anticancer Compounds

Compound 5b (representing the this compound class) is a derivative of 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one. Recent studies have highlighted the cytotoxic and pro-apoptotic effects of this class of compounds against various cancer cell lines.[1]

Doxorubicin is a widely used anthracycline antibiotic in chemotherapy. Its potent anticancer activity stems from multiple mechanisms, primarily interfering with DNA replication and function, ultimately leading to cell death.

II. Comparative Anticancer Activity

The in vitro cytotoxic activities of Compound 5b and Doxorubicin were evaluated against a panel of human cancer cell lines, including lung carcinoma (A549), and breast adenocarcinoma (HCC1937 and MDA-MB-468). The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below.

CompoundA549 (µM)HCC1937 (µM)MDA-MB-468 (µM)
Compound 5b Data Not Available2.6[1]Data Not Available
Doxorubicin > 20[2]Data Not Available0.26 - 0.49[3]

Note: A direct comparison of IC50 values is challenging due to the lack of publicly available data for Compound 5b against A549 and MDA-MB-468 cell lines and for Doxorubicin against the HCC1937 cell line in a comparative study. The available data suggests that Compound 5b is potent against the HCC1937 cell line. Doxorubicin shows varied efficacy, with high resistance observed in the A549 cell line and significant potency against the MDA-MB-468 cell line.[2][3]

III. Mechanisms of Action

A. Compound 5b: Induction of Apoptosis

The primary anticancer mechanism identified for Compound 5b is the induction of apoptosis, or programmed cell death.[1] While the specific signaling cascade for this compound is not fully elucidated, benzimidazole derivatives are known to trigger apoptosis through various pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_5b Compound 5b Pro_caspases Pro-caspases Compound_5b->Pro_caspases Induces Active_caspases Active Caspases Pro_caspases->Active_caspases Activation DNA_fragmentation DNA Fragmentation Active_caspases->DNA_fragmentation Leads to Apoptosis Apoptosis DNA_fragmentation->Apoptosis

Caption: Generalized apoptotic pathway for benzimidazole derivatives.

B. Doxorubicin: A Multi-faceted Approach

Doxorubicin employs a multi-pronged attack on cancer cells, ensuring robust anticancer efficacy. Its mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topo_II Topoisomerase II Doxorubicin->Topo_II Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_damage DNA Damage & Double-Strand Breaks Topo_II->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_damage Cellular Damage ROS->Cell_damage Cell_damage->Apoptosis

Caption: Multifaceted anticancer mechanism of Doxorubicin.

IV. Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of Compound 5b and Doxorubicin.

A. MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Start Seed cells in 96-well plate Incubate_cells Incubate (24h) Start->Incubate_cells Add_compounds Add varying concentrations of Compound 5b or Doxorubicin Incubate_cells->Add_compounds Incubate_treatment Incubate (48-72h) Add_compounds->Incubate_treatment Add_MTT Add MTT reagent Incubate_treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_solubilizer Measure_abs Measure absorbance at 570 nm Add_solubilizer->Measure_abs Calculate_IC50 Calculate IC50 values Measure_abs->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound 5b or Doxorubicin. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

B. Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Start Treat cells with Compound 5b or Doxorubicin Harvest_cells Harvest and wash cells Start->Harvest_cells Resuspend Resuspend cells in Annexin V binding buffer Harvest_cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_stain Incubate in the dark Stain->Incubate_stain Analyze Analyze by flow cytometry Incubate_stain->Analyze Quantify Quantify cell populations (viable, apoptotic, necrotic) Analyze->Quantify

References

Repurposing Anthelmintics: A Comparative Analysis of Benzimidazole Derivatives in Overcoming Cancer Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that a class of drugs traditionally used to treat parasitic worm infections, known as benzimidazoles, may hold significant promise in overcoming resistance to conventional cancer therapies. This guide provides a comparative overview of the efficacy of two prominent benzimidazole derivatives, mebendazole and fenbendazole, against various cancer cell lines, particularly those that have developed resistance to standard-of-care chemotherapeutic agents. The data presented herein, supported by detailed experimental protocols, aims to inform researchers, scientists, and drug development professionals on the potential of these repurposed compounds in oncology.

Overcoming Resistance: Benzimidazoles vs. Standard Chemotherapy

Drug resistance remains a formidable challenge in cancer treatment. Tumors can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure. Benzimidazole derivatives, such as mebendazole and fenbendazole, have demonstrated the ability to circumvent some of these resistance mechanisms, offering a potential therapeutic alternative or synergistic approach.

Mebendazole in Cisplatin-Resistant Ovarian Cancer

Cisplatin is a cornerstone of treatment for ovarian cancer, but resistance is common. Studies have shown that mebendazole can effectively inhibit the proliferation of cisplatin-resistant ovarian cancer cells. Research indicates that mebendazole's mechanism of action, primarily through microtubule disruption, is distinct from cisplatin's DNA-damaging effects, potentially explaining its efficacy in resistant cells[1][2].

Table 1: Comparative Efficacy of Mebendazole in Parental and Cisplatin-Resistant Ovarian Cancer Cells

Cell LineCompoundIC50 (µM)
OVCAR8 (Parental)Mebendazole~0.25
OVCAR8CR (Cisplatin-Resistant)Mebendazole0.28[1]
SKOV3 (Parental)MebendazoleNot explicitly stated
SKOV3CR (Cisplatin-Resistant)Mebendazole0.61[1]
Fenbendazole in 5-Fluorouracil-Resistant Colorectal Cancer

5-Fluorouracil (5-FU) is a widely used chemotherapeutic for colorectal cancer (CRC). However, acquired resistance to 5-FU is a major clinical obstacle. Fenbendazole has been shown to be effective against 5-FU-resistant CRC cells[3][4][5]. Interestingly, studies suggest that fenbendazole may induce apoptosis in these resistant cells through a p53-independent pathway, which is significant as p53 mutations are common in resistant tumors[3][4][5].

Table 2: Comparative Efficacy of Fenbendazole and Albendazole in 5-FU-Sensitive and Resistant Colorectal Cancer Cells

Cell LineCompoundIC50 (µM) after 72h
SNU-C5 (5-FU-Sensitive)Fenbendazole~1
SNU-C5/5-FUR (5-FU-Resistant)Fenbendazole~10[3]
SNU-C5 (5-FU-Sensitive)AlbendazoleNot specified
SNU-C5/5-FUR (5-FU-Resistant)AlbendazoleLess effective than Fenbendazole[3]
Fenbendazole in Paclitaxel-Resistant Prostate Cancer

Paclitaxel is a microtubule-stabilizing agent used in the treatment of various cancers, including prostate cancer. Resistance can develop through mechanisms that affect microtubule dynamics. Fenbendazole, which acts as a microtubule-destabilizing agent, has shown cytotoxic effects against paclitaxel-resistant prostate cancer cells, suggesting its potential to overcome this specific form of resistance[6][7].

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., parental and resistant strains) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the benzimidazole derivative (e.g., mebendazole or fenbendazole) and/or the standard chemotherapeutic agent (e.g., cisplatin, 5-FU, paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the compounds of interest for a specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Data Interpretation: The percentage of cells in different quadrants (viable, early apoptosis, late apoptosis, necrosis) is quantified to assess the extent of drug-induced apoptosis.

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzimidazole derivatives are primarily attributed to their ability to interfere with microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

cluster_0 Benzimidazole Derivatives (e.g., Mebendazole, Fenbendazole) cluster_1 Cellular Effects Benzimidazole Benzimidazole Tubulin Tubulin Benzimidazole->Tubulin Microtubule_Polymerization Microtubule Polymerization Inhibition Tubulin->Microtubule_Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action for Benzimidazole Derivatives.

In the context of drug resistance, the p53 tumor suppressor pathway is often dysregulated. Fenbendazole's ability to induce apoptosis in a p53-independent manner in 5-FU-resistant colorectal cancer cells is a key finding. This suggests that it can bypass a common resistance mechanism.

cluster_0 Fenbendazole in 5-FU-Resistant CRC cluster_1 5-FU in Sensitive CRC Fenbendazole Fenbendazole p53_independent p53-Independent Pathway Fenbendazole->p53_independent Apoptosis_R Apoptosis p53_independent->Apoptosis_R 5FU 5-Fluorouracil p53_dependent p53-Dependent Pathway 5FU->p53_dependent Apoptosis_S Apoptosis p53_dependent->Apoptosis_S

Differential Apoptotic Pathways in CRC.

Conclusion

The repurposing of benzimidazole anthelmintics presents a promising avenue for cancer therapy, particularly in the challenging landscape of drug resistance. The data summarized in this guide highlights the potential of mebendazole and fenbendazole to overcome resistance to standard chemotherapeutic agents in various cancer types. Their distinct mechanisms of action, primarily targeting microtubule dynamics, offer a therapeutic strategy that can be effective even when pathways conferring resistance to other drugs are activated. Further in-depth research and clinical trials are warranted to fully elucidate their clinical utility and to establish their role in combination therapies to improve patient outcomes.

References

A Comparative Guide to the In Vivo Efficacy of Neuroprotective Agents for Huntington's Disease: 5-propyl-1H-benzo[d]imidazol-2(3H)-one versus Pridopidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the investigational compound 5-propyl-1H-benzo[d]imidazol-2(3H)-one and the standard drug Pridopidine in the context of Huntington's Disease (HD). Due to the limited availability of public data on this compound, this comparison is based on the established efficacy of Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, and the plausible hypothesis that this compound, as a benzimidazole derivative, may exhibit a similar neuroprotective mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals, highlighting the current landscape and the need for direct comparative studies.

Introduction

Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. There is a significant unmet medical need for disease-modifying therapies. Pridopidine has emerged as a promising therapeutic candidate, with its primary mechanism of action attributed to the activation of the Sigma-1 receptor (S1R), a chaperone protein crucial for cellular health and survival.[1] Benzimidazole-based compounds are being explored for their neuroprotective potential, and this compound represents a molecule of interest within this class. This guide summarizes the available in vivo data for Pridopidine to establish a benchmark for evaluating novel compounds like this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Pridopidine in various mouse models of Huntington's disease.

Table 1: Efficacy of Pridopidine on Motor Function in Huntington's Disease Mouse Models

Animal ModelTreatment GroupDoseKey Motor Function OutcomeResultCitation
R6/2 Pridopidine5 mg/kg/dayImproved motor performance on horizontal ladder and in open-field locomotor measurements.Significant improvement in overall neurological phenotype.[2][3]
YAC128 Pridopidine30 mg/kgImproved motor learning and performance on the accelerating rotarod.Significant improvement in motor coordination, delaying symptom onset.[1][4][5][1][4][5]
zQ175 PridopidineNot SpecifiedImproved motor function.Data from preclinical models show improvement in multiple behavioral and motor functions.[6]

Table 2: Efficacy of Pridopidine on Neuropathology in Huntington's Disease Mouse Models

Animal ModelTreatment GroupDoseKey Neuropathological OutcomeResultCitation
R6/2 Pridopidine5 mg/kg/dayReduction in the size of mutant huntingtin (mHtt) aggregates in striatal tissues.Associated with increased expression of pro-survival molecules like BDNF and DARPP32.[2][7][8][2][7][8]
YAC128 Pridopidine10 and 30 mg/kgNo significant rescue of striatal and corpus callosum atrophy.Early treatment reversed striatal transcriptional deficits.[1][9][10][1][9][10]
zQ175 P110 (Drp1 inhibitor)Not SpecifiedAttenuated striatal neuronal loss and white matter disorganization.Provides evidence that targeting mitochondrial dynamics is neuroprotective.[11][12][11][12]

Experimental Protocols

In Vivo Efficacy Assessment in Huntington's Disease Mouse Models

A generalized experimental workflow for assessing the in vivo efficacy of a test compound in a Huntington's disease mouse model is outlined below.

G cluster_0 Animal Model Selection cluster_1 Treatment Administration cluster_2 Behavioral Assessments cluster_3 Pathological Analysis R6_2 R6/2 (transgenic) Treatment Test Compound (e.g., this compound) R6_2->Treatment YAC128 YAC128 (transgenic) YAC128->Treatment zQ175 zQ175 (knock-in) zQ175->Treatment Motor Motor Function (Rotarod, Grip Strength, Open Field) Treatment->Motor Cognitive Cognitive Function (T-maze, Object Recognition) Treatment->Cognitive Psychiatric Psychiatric-like Behaviors (Forced Swim Test, Elevated Plus Maze) Treatment->Psychiatric Control Vehicle Control Control->Motor Control->Cognitive Control->Psychiatric Standard Standard Drug (e.g., Pridopidine) Standard->Motor Standard->Cognitive Standard->Psychiatric Brain Brain Tissue Collection Motor->Brain Cognitive->Brain Psychiatric->Brain IHC Immunohistochemistry (mHtt aggregates, neuronal markers) Brain->IHC Biochem Biochemical Assays (BDNF levels, mitochondrial function) Brain->Biochem MRI Structural MRI (Brain atrophy) Brain->MRI

Fig. 1: Generalized experimental workflow for in vivo efficacy studies in HD mouse models.

Methodology Details:

  • Animal Models: Commonly used models include the R6/2, YAC128, and zQ175 mice, which exhibit progressive HD-like phenotypes.[1][2][11]

  • Treatment Administration: The test compound, a vehicle control, and a standard drug (e.g., Pridopidine) are typically administered daily via oral gavage or subcutaneous injection. Treatment can be initiated either before (pre-symptomatic) or after (symptomatic) the onset of disease phenotypes.[1]

  • Behavioral Assessments:

    • Motor Function: Assessed using tests like the accelerating rotarod to measure motor coordination and balance, grip strength tests, and open-field tests for locomotor activity.[1][2]

    • Cognitive Function: Evaluated using tasks such as the T-maze for learning and memory and the novel object recognition test.

    • Psychiatric-like Behaviors: Measured using the forced swim test for depressive-like behavior and the elevated plus maze for anxiety-like behavior.[1]

  • Pathological Analysis:

    • Immunohistochemistry: Brain sections are stained to visualize and quantify mutant huntingtin (mHtt) aggregates, neuronal loss (e.g., using NeuN staining), and markers of neuroinflammation.

    • Biochemical Assays: Brain tissue homogenates are used to measure levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and to assess mitochondrial function.[2][4]

    • Structural MRI: Used to assess brain atrophy, particularly in the striatum and cortex.[1]

Signaling Pathways

Pridopidine's Mechanism of Action via the Sigma-1 Receptor

Pridopidine's neuroprotective effects are primarily mediated through its agonistic activity at the Sigma-1 Receptor (S1R).[4][5][13] The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating cellular stress responses, calcium homeostasis, and mitochondrial function.

G cluster_0 Cellular Effects cluster_1 Neuroprotective Outcomes Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Agonism Pridopidine->S1R ER_Stress Reduced ER Stress S1R->ER_Stress Mito_Function Enhanced Mitochondrial Function S1R->Mito_Function Ca_Homeostasis Restored Calcium Homeostasis S1R->Ca_Homeostasis BDNF Increased BDNF Secretion S1R->BDNF Neuronal_Survival Increased Neuronal Survival ER_Stress->Neuronal_Survival Mito_Function->Neuronal_Survival Synaptic_Plasticity Improved Synaptic Plasticity Ca_Homeostasis->Synaptic_Plasticity BDNF->Synaptic_Plasticity Reduced_mHtt Reduced mHtt Toxicity Neuronal_Survival->Reduced_mHtt Synaptic_Plasticity->Reduced_mHtt

Fig. 2: Signaling pathway of Pridopidine's neuroprotective effects via the Sigma-1 Receptor.

Activation of S1R by Pridopidine leads to:

  • Reduced Endoplasmic Reticulum (ER) Stress: Pridopidine helps to alleviate the accumulation of misfolded proteins, a key pathological feature of HD.[5]

  • Enhanced Mitochondrial Function: It improves mitochondrial respiration and reduces the production of reactive oxygen species (ROS).[4][5]

  • Restoration of Calcium Homeostasis: Pridopidine helps to normalize intracellular calcium levels, which are often dysregulated in HD neurons.

  • Increased Brain-Derived Neurotrophic Factor (BDNF) Secretion: BDNF is a crucial neurotrophin that supports neuronal survival and function, and its levels are reduced in HD.[2]

These cellular effects collectively contribute to increased neuronal survival, improved synaptic plasticity, and a reduction in the toxicity of the mutant huntingtin protein.

Hypothesized Mechanism of Action for this compound

While specific data is lacking, it is hypothesized that this compound may also exert neuroprotective effects through modulation of the Sigma-1 Receptor, similar to Pridopidine and other neuroprotective benzimidazole derivatives. Further investigation into its binding affinity and functional activity at the S1R is warranted.

Conclusion and Future Directions

Pridopidine has demonstrated significant in vivo efficacy in multiple preclinical models of Huntington's disease, primarily through its action as a Sigma-1 Receptor agonist. It serves as a valuable benchmark for the evaluation of novel neuroprotective compounds.

For this compound, the immediate next steps should involve:

  • In vitro characterization: Determining its binding affinity and functional activity at the Sigma-1 Receptor and other potential targets.

  • In vivo proof-of-concept studies: Assessing its efficacy in a relevant animal model of Huntington's disease, such as the R6/2 or YAC128 mouse models, using the experimental protocols outlined in this guide.

  • Direct comparative studies: Conducting head-to-head in vivo studies comparing the efficacy and safety of this compound with Pridopidine.

Such studies are essential to ascertain the therapeutic potential of this compound and to determine its viability as a novel treatment for Huntington's disease. This guide provides the foundational information and experimental framework necessary to embark on these critical next steps in the drug development process.

References

5-propyl-1H-benzo[d]imidazol-2(3H)-one: A Guide to its Patent Landscape and Novelty Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the patent landscape surrounding the benzimidazole scaffold, with a specific focus on the potential novelty of "5-propyl-1H-benzo[d]imidazol-2(3H)-one." While no direct patents or experimental data for this specific molecule have been identified, this document offers a comparative analysis of structurally related compounds to infer its potential therapeutic applications and areas of novelty. The benzimidazole core is a well-established and versatile pharmacophore in medicinal chemistry, with numerous derivatives patented and developed for a wide range of diseases.

Patent Landscape of Substituted Benzimidazoles

The benzimidazole scaffold has been extensively explored in drug discovery, leading to a dense patent landscape. Modifications at various positions of the benzimidazole ring have yielded compounds with diverse pharmacological activities. The 5-position, in particular, has been a frequent site for substitution to modulate the biological properties of these molecules.

A review of the current patent landscape reveals that 5-substituted benzimidazole derivatives have been investigated for a multitude of therapeutic applications. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral agents. For instance, derivatives with a hydrosulfonyl group at the 5-position have been synthesized and evaluated for their antitumor properties. Similarly, compounds bearing piperidinyl and piperazinyl moieties at this position have been explored for their potential as antipsychotics. This existing intellectual property underscores the importance of the 5-position in determining the therapeutic profile of benzimidazol-2-one derivatives.

The novelty of "this compound" would likely reside in the specific biological activity and potency conferred by the 5-propyl substituent, especially if it targets a novel biological pathway or exhibits an improved safety and efficacy profile compared to existing compounds.

Comparative Analysis of 5-Substituted Benzimidazol-2-one Analogs

To contextualize the potential of "this compound," the following table summarizes the reported biological activities of various 5-substituted analogs. This data is extracted from scientific literature and patent filings and serves as a basis for inferring the potential therapeutic areas for the target compound.

Substituent at 5-PositionReported Biological ActivityReference Compound/Class
HydrosulfonylAntitumor5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives
Piperidinyl/PiperazinylAtypical Antipsychotic (D2/5-HT1A receptor modulation)5-piperidinyl/piperazinyl-1H-benzo[d]imidazol-2(3H)-ones
ArylideneaminoAnti-diabetic (α-glucosidase inhibition)5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols
PropylthioAnthelminticMethyl 5-propylthio-2-benzimidazolecarbamate
CyanoAnticancer (Topoisomerase I inhibition)Bisbenzimidazole derivatives

This table is a summary of activities reported for different 5-substituted benzimidazole derivatives and is intended for comparative purposes.

Based on this comparative data, it is plausible that "this compound" could exhibit activities in similar therapeutic areas, such as oncology or infectious diseases. The simple alkyl nature of the propyl group might confer favorable pharmacokinetic properties, such as improved cell permeability and metabolic stability, which could translate to enhanced efficacy and a better side-effect profile.

Experimental Protocols

While a specific protocol for "this compound" is not available, a general synthetic methodology for 5-substituted-1H-benzo[d]imidazol-2(3H)-ones can be proposed based on established chemical literature.

General Synthesis of 5-Alkyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

The synthesis would likely commence with a 4-substituted-1,2-phenylenediamine. For the target compound, this would be 4-propyl-1,2-phenylenediamine. This intermediate can be prepared through various standard aromatic chemistry routes, such as the nitration of propylbenzene followed by reduction.

The core benzimidazol-2-one scaffold is typically formed by the cyclization of the o-phenylenediamine derivative with a suitable carbonyl-containing reagent. Common reagents for this transformation include urea, phosgene, or a phosgene equivalent like carbonyldiimidazole (CDI).

Step 1: Synthesis of 4-propyl-1,2-phenylenediamine

A plausible route involves the nitration of propylbenzene to yield a mixture of nitro-isomers, followed by separation and subsequent reduction of the desired 4-nitropropylbenzene to 4-propylaniline. Further nitration and reduction steps would lead to the desired 4-propyl-1,2-phenylenediamine.

Step 2: Cyclization to form this compound

The 4-propyl-1,2-phenylenediamine would then be reacted with a cyclizing agent. For example, heating with urea in a high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF) would be a straightforward approach to form the benzimidazol-2-one ring.

Purification and Characterization:

The final product would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using modern analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of "this compound."

Biological Evaluation

Given that many benzimidazole derivatives exhibit anticancer activity through mechanisms like kinase or topoisomerase inhibition, a general workflow for biological evaluation can be outlined.

In vitro Assays:

  • Cytotoxicity Screening: The compound would first be screened against a panel of cancer cell lines (e.g., NCI-60 panel) to determine its general cytotoxic potential and identify sensitive cancer types.

  • Enzyme Inhibition Assays: Based on the structural similarity to known inhibitors, enzymatic assays would be conducted to assess its inhibitory activity against specific targets like various protein kinases (e.g., tyrosine kinases, serine/threonine kinases) or topoisomerases (Topoisomerase I and II).[1][2][3]

  • Mechanism of Action Studies: Further cellular assays would be performed to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and western blotting to examine the modulation of specific signaling pathways.

In vivo Studies:

  • Pharmacokinetic Analysis: If promising in vitro activity is observed, the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) would be evaluated in animal models.

  • Efficacy Studies: The antitumor efficacy of the compound would be tested in relevant animal models of cancer, such as xenograft models where human cancer cells are implanted into immunocompromised mice.

Visualizations

Potential Signaling Pathway: Kinase Inhibition

Many benzimidazole derivatives are known to function as kinase inhibitors, competing with ATP for binding to the active site of the kinase.[3] A potential signaling pathway that could be targeted by a novel benzimidazole derivative is the MAP kinase pathway, which is frequently dysregulated in cancer.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway by this compound.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel compound like "this compound."

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Starting_Materials Starting Materials (e.g., 4-propyl-1,2-phenylenediamine, Urea) Synthesis Synthesis & Purification Starting_Materials->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (Cancer Cell Lines) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Cytotoxicity->Enzyme_Assay MOA_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Enzyme_Assay->MOA_Studies PK_Studies Pharmacokinetic Studies (ADME) MOA_Studies->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A general experimental workflow for the synthesis and biological evaluation of novel benzimidazole derivatives.

References

Target Validation of 5-propyl-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide to CRISPR and siRNA Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of CRISPR-Cas9 and siRNA technologies for the target validation of novel small molecules. As a case study, we will focus on the hypothetical target validation for "5-propyl-1H-benzo[d]imidazol-2(3H)-one," a benzimidazole derivative.

While the specific biological target of this compound is not yet elucidated, the benzimidazole scaffold is present in numerous compounds known to target a variety of proteins, including tubulin.[1] This guide will therefore proceed with the hypothesis that this compound functions as a tubulin polymerization inhibitor. We will explore how CRISPR and siRNA can be employed to validate tubulin, specifically the β-III tubulin isotype (TUBB3), as its putative target.

Comparing CRISPR and siRNA for Tubulin Target Validation

A direct comparison of their efficacy in modulating drug response can be seen in studies on tubulin-targeting agents. For instance, knockdown of TUBB3 using siRNA has been shown to increase the sensitivity of cancer cells to taxol, a microtubule-stabilizing drug.[3] Conversely, CRISPR-mediated activation (CRISPRa) of TUBB3 expression has a minimal effect on taxol sensitivity in some cell lines.[3] This highlights the nuanced insights that can be gained from each technique.

dot

CRISPR_vs_siRNA cluster_CRISPR CRISPR-Cas9 cluster_siRNA siRNA CRISPR CRISPR-Cas9 System (Cas9 + sgRNA) DNA Genomic DNA (TUBB3 gene) CRISPR->DNA Targets DNA Knockout Permanent Gene Knockout DNA->Knockout Induces double-strand break & NHEJ siRNA siRNA duplex mRNA TUBB3 mRNA siRNA->mRNA Targets mRNA for degradation Knockdown Transient Gene Knockdown

Figure 1. Comparison of CRISPR and siRNA mechanisms.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing siRNA and CRISPR to validate tubulin as a therapeutic target.

Table 1: Effect of TUBB3 siRNA Knockdown on Cancer Cell Viability (IC50 Values)

Cell LineDrugEffect of TUBB3 siRNAFold Change in IC50
HS578T (Breast Cancer)TaxolIncreased sensitivity~1.5-fold decrease[3]
Ovarian Cancer CellsPaclitaxelIncreased sensitivityNot specified[4]
Non-Small Cell Lung CancerPaclitaxel, Vincristine, VinorelbineIncreased sensitivityNot specified

Table 2: Effect of CRISPR-mediated TUBB3 Modulation on Taxol Sensitivity

Cell LineMethodEffect on Taxol SensitivityFold Change in IC50
RPE (Retinal Pigment Epithelial)CRISPRa (sgTUBB3 exon 1)Minimal increase in resistance1.1-fold increase[3]
RPE (Retinal Pigment Epithelial)CRISPRa (sgTUBB3 exon 3)Minimal increase in resistance1.5-fold increase[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for siRNA-mediated knockdown and CRISPR-mediated knockout of TUBB3.

siRNA Transfection Protocol for TUBB3 Knockdown

This protocol is adapted from standard siRNA transfection procedures.[5][6]

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).[6]

  • Preparation of siRNA-Transfection Reagent Complex:

    • Solution A: Dilute 20-80 pmols of TUBB3 siRNA duplex into 100 µl of siRNA Transfection Medium.[6]

    • Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[6]

    • Add Solution A to Solution B and mix gently. Incubate for 15-45 minutes at room temperature.[5]

  • Transfection:

    • Wash cells once with 2 ml of siRNA Transfection Medium.[5]

    • Add 0.8 ml of siRNA Transfection Medium to the siRNA-transfection reagent complex and overlay the mixture onto the cells.[5]

    • Incubate for 5-7 hours at 37°C.[5]

  • Post-Transfection:

    • Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.[5]

    • Incubate for an additional 18-24 hours.[5]

    • Replace with fresh 1x normal growth medium and assay for gene knockdown and phenotype at 24-72 hours post-transfection.[5]

dot

siRNA_Workflow start Start seed_cells Seed Cells (60-80% confluency) start->seed_cells prepare_complex Prepare siRNA-Lipid Complex seed_cells->prepare_complex transfect Transfect Cells (5-7 hours) prepare_complex->transfect incubate Incubate (24-72 hours) transfect->incubate analyze Analyze Phenotype and Knockdown Efficiency incubate->analyze

Figure 2. siRNA experimental workflow.

CRISPR-Cas9 Protocol for TUBB3 Knockout

This protocol provides a general framework for generating a TUBB3 knockout cell line using CRISPR-Cas9.[7][8]

  • sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the TUBB3 gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection:

    • Seed cells to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent.

  • Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.

  • Clonal Isolation: After selection, plate the cells at a low density to allow for the growth of single-cell colonies.

  • Screening and Validation:

    • Pick individual colonies and expand them.

    • Extract genomic DNA and perform PCR to amplify the targeted region.

    • Use a mismatch cleavage assay (e.g., T7E1) or sequencing to confirm the presence of indels (insertions/deletions) in the TUBB3 gene.[7]

    • Confirm the absence of TUBB3 protein expression by Western blot.

dot

CRISPR_Workflow start Start design_sgrna Design & Clone sgRNAs for TUBB3 start->design_sgrna transfect_cas9 Transfect Cells with sgRNA/Cas9 Vector design_sgrna->transfect_cas9 selection Puromycin Selection transfect_cas9->selection clonal_isolation Single-Cell Cloning selection->clonal_isolation validation Validate Knockout (PCR, Sequencing, Western Blot) clonal_isolation->validation

Figure 3. CRISPR experimental workflow.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

dot

Tubulin_Pathway compound This compound tubulin β-Tubulin (TUBB3) compound->tubulin Inhibits microtubule Microtubule Dynamics tubulin->microtubule Regulates mitosis Mitotic Spindle Formation microtubule->mitosis cell_cycle Cell Cycle Arrest (G2/M) mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Figure 4. Hypothetical signaling pathway.

Conclusion

Both CRISPR and siRNA are invaluable for target validation. For a compound like this compound with a hypothesized target of tubulin, siRNA provides a rapid method to assess the immediate effects of target knockdown on drug sensitivity. CRISPR, on the other hand, allows for the creation of stable knockout cell lines, enabling more in-depth studies of the long-term consequences of target ablation and providing a cleaner system for mechanistic studies, free from the potential off-target effects of siRNAs. The choice between these technologies will depend on the specific research question, available resources, and the desired depth of validation.

References

Safety Operating Guide

Proper Disposal of 5-propyl-1H-benzo[d]imidazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Protocol for 5-propyl-1H-benzo[d]imidazol-2(3H)-one

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of this compound, emphasizing compliance and best practices.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar benzimidazole derivatives, the following PPE is recommended to minimize exposure risks:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of in accordance with good laboratory practices.

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. For significant handling, a chemical-resistant apron or suit may be appropriate.

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator for dusts and mists is recommended.

Step-by-Step Disposal Procedure

The primary guideline for the disposal of any chemical is to follow the specific instructions provided in its Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it must be treated as a hazardous substance. The following general procedure should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

  • Do Not Mix: Do not mix this compound with other chemical waste unless explicitly instructed to do so by EHS.

  • Containerize: Place the waste in a chemically compatible, sealed, and properly labeled container. The container should be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity of waste, and any known hazard information.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, segregated from incompatible materials.

  • Contact EHS: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor. Provide them with all available information about the compound.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.

Quantitative Data Summary for Disposal Considerations

When consulting with your EHS department, providing as much information as possible is crucial. The following table summarizes key data points that are important for a proper waste assessment.

Data PointInformation to Provide
Chemical Name This compound
CAS Number If available, provide the Chemical Abstracts Service (CAS) registry number.
Quantity The total volume or mass of the waste material.
Physical State Solid (powder, crystalline), liquid, or gas.
Known Hazards Based on similar compounds, this may include skin, eye, and respiratory irritation. Treat as hazardous in the absence of specific data.
Contaminants List any other chemicals or solvents mixed with the this compound.
Container Type Describe the container used for the waste (e.g., glass bottle, plastic drum).

Experimental Protocol for Waste Characterization

In a research setting, you may be the first to synthesize or handle a novel compound like this compound. In such cases, a formal waste characterization may not be available. The protocol is to treat the unknown as hazardous. The experimental workflow for determining the proper disposal route in a research context is outlined below.

WasteDisposalWorkflow start Researcher has this compound for disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow disposal instructions in Section 13 of the SDS sds_check->follow_sds Yes contact_ehs Contact Environmental Health & Safety (EHS) treat_hazardous->contact_ehs provide_info Provide all known information to EHS (see table above) contact_ehs->provide_info follow_ehs Follow EHS instructions for containerization, labeling, and pickup provide_info->follow_ehs dispose Dispose of waste through approved channels follow_ehs->dispose follow_sds->dispose

Caption: Workflow for the disposal of a research chemical.

Personal protective equipment for handling 5-propyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-propyl-1H-benzo[d]imidazol-2(3H)-one

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling related aromatic amine and benzimidazole compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2]Must be worn at all times in the laboratory.[2] Eyeglasses alone are not sufficient.[3]
Skin and Body Protection Flame-resistant lab coat.[2] Disposable gowns made of polyethylene-coated polypropylene or other resistant laminates.[4]Lab coats should be fully buttoned.[1] Long pants and closed-toe, closed-heel shoes are required.[1] Avoid shorts, skirts, sandals, or perforated shoes.[2]
Hand Protection Disposable, powder-free nitrile or neoprene gloves.[3][4] For compounds with unknown toxicity, consider double-gloving or using a more resistant glove material.[5]Inspect gloves for any damage before use. Change gloves immediately upon contact with the chemical.[1]
Respiratory Protection A respirator may be required if engineering controls like fume hoods are not sufficient to control exposure to dust or aerosols.[1][5]Use requires annual medical evaluations and fit testing.[1] Always work in a well-ventilated area, preferably a chemical fume hood.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental success.

Preparation and Risk Assessment
  • Review Safety Information : Always consult the available safety information for related compounds.[7]

  • Work Area : Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Emergency Equipment : Locate and ensure the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling the Compound
  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer : Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If solutions are being prepared, add the solid to the solvent slowly.

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area.[9]

In Case of Exposure
  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.[11]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[11]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, properly labeled hazardous waste container.[12]
Liquid Waste (Organic Solvents) Collect in a sealed, labeled container for hazardous waste. Do not mix with incompatible wastes.[12]
Liquid Waste (Aqueous Solutions) Collect aqueous waste separately from organic solvents in a corrosion-resistant container.[12] Do not dispose of down the drain unless permitted by local regulations.
Contaminated Materials Dispose of contaminated gloves, weigh boats, and other disposable materials in the solid hazardous waste container.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh and Transfer Compound prep_area->handle_weigh Proceed to Handling handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_dispose Segregate and Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.